5-(Boc-amino)-6-bromo-1H-indazole
Description
The exact mass of the compound this compound is 311.02694 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-10-4-7-6-14-16-9(7)5-8(10)13/h4-6H,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCOTHOOSFIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=NN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Boc-amino)-6-bromo-1H-indazole: A Privileged Scaffold for Advanced Kinase Inhibitor Discovery
Executive Summary
In contemporary medicinal chemistry, the indazole nucleus is widely recognized as a "privileged scaffold." Among its highly functionalized derivatives, 5-(Boc-amino)-6-bromo-1H-indazole (CAS: 1799835-16-7) stands out as a critical building block. This whitepaper explores the structural rationale, physicochemical properties, and synthetic utility of this compound, particularly focusing on its role in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. By leveraging orthogonal reactivity, this scaffold allows drug development professionals to execute precise, multi-stage functionalizations required for complex small-molecule therapeutics.
Chemical Identity & Structural Rationale
The strategic value of this compound lies in its precise substitution pattern, which offers researchers three distinct, orthogonally reactive sites:
-
The 1H-Indazole Core: Acts as a bioisostere for indole and benzimidazole. Its unique nitrogen-rich structure provides essential hydrogen-bond donor and acceptor capabilities, which are crucial for anchoring the molecule within the ATP-binding pocket of target kinases.
-
The 6-Bromo Substituent: Bromine serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is significantly more reactive than chlorine and more stable/cost-effective than iodine, making it the optimal choice for late-stage diversification [1].
-
The 5-(Boc-amino) Group: The tert-butyloxycarbonyl (Boc) protecting group shields the primary amine during harsh basic or organometallic coupling conditions at the C6 position. Once the C6 position is functionalized, the Boc group can be cleaved under mild acidic conditions to reveal the amine for subsequent amidation or urea formation.
Physicochemical Parameters
The following table summarizes the quantitative data and chemical identifiers for this compound, as verified by commercial suppliers like [1] and [2].
| Property | Value |
| Chemical Name | This compound |
| IUPAC Name | tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate |
| CAS Registry Number | 1799835-16-7 |
| Molecular Formula | C₁₂H₁₄BrN₃O₂ |
| Molecular Weight | 312.16 g/mol |
| Purity (Commercial Standard) | ≥ 98% |
| Physical State | Solid (typically off-white to pale yellow powder) |
| InChIKey | MSTCOTHOOSFIRZ-UHFFFAOYSA-N |
Synthetic Architecture: Orthogonal Reactivity
The primary advantage of this scaffold is its ability to undergo sequential, non-interfering transformations. The workflow typically begins with the protection or alkylation of the N1 position of the indazole to prevent tautomerization and direct the regioselectivity of subsequent steps. This is followed by Pd-catalyzed cross-coupling at C6, and finally, Boc deprotection and functionalization at C5.
Synthetic workflow demonstrating orthogonal functionalization of the indazole scaffold.
Therapeutic Application: IRAK4 Inhibition
This compound is a cornerstone intermediate in the synthesis of IRAK4 inhibitors. IRAK4 is the most upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. According to [3], indazole carboxamides derived from this scaffold exhibit potent IRAK4 inhibition, offering therapeutic pathways for endometriosis, lymphomas, rheumatoid arthritis, and COPD [4].
TLR/IL-1R signaling cascade highlighting IRAK4 as the critical therapeutic intervention point.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checks.
Protocol 1: C6 Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at the C6 position while preserving the C5-Boc group.
Causality:
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with this compound (1.0 eq), the desired arylboronic acid (1.2 eq),
(0.05 eq), and (2.5 eq). -
Atmosphere Control: Evacuate the flask and backfill with dry nitrogen (repeat for 3 cycles) to prevent oxidative degradation of the active Pd(0) species.
-
Solvent Addition: Inject degassed 1,4-dioxane/
(4:1 v/v) to dissolve the reagents. -
Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours.
-
Validation Check (Self-Validation): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 312/314, bromine isotope pattern) completely disappears, and the product mass appears.
-
Isolation: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine to remove inorganic salts. Dry the organic layer over anhydrous
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: C5 Boc-Deprotection and Amidation
Objective: Remove the Boc protecting group and couple the resulting free amine with a carboxylic acid to form the final active pharmaceutical ingredient (API). Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to cleanly cleave the tert-butyl ester. HATU is selected as the coupling reagent for the subsequent amidation due to its superior efficiency in forming amides from sterically hindered or electronically deactivated anilines (such as the 5-aminoindazole core).
Step-by-Step Methodology:
-
Deprotection: Dissolve the C6-substituted intermediate in DCM. Add TFA (10 eq) dropwise at 0°C, then warm to room temperature.
-
Validation Check (Self-Validation): The deprotection is visually validated by the cessation of gas evolution (
and isobutylene). Analytically confirm via TLC using a ninhydrin stain (the primary amine will appear as a distinct purple spot). -
Concentration: Concentrate the mixture under reduced pressure to yield the crude 5-amino-1H-indazole TFA salt.
-
Activation: In a separate flask, activate the desired carboxylic acid (1.2 eq) with HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF for 15 minutes.
-
Coupling: Add the crude amine TFA salt to the activated acid solution. Stir at room temperature for 4 hours.
-
Purification: Quench with saturated aqueous
, extract with EtOAc, and wash extensively with 5% aqueous LiCl to remove residual DMF. Dry, concentrate, and purify via preparative HPLC to yield the target indazole carboxamide.
Conclusion
The this compound scaffold provides an elegant solution to the complex regiochemical challenges inherent in drug discovery. By offering orthogonally addressable sites at the N1, C5, and C6 positions, it enables the rapid assembly of diverse chemical libraries. Its proven utility in synthesizing clinical-stage IRAK4 inhibitors underscores its status as an indispensable building block for modern medicinal chemists.
References
- Title: Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments (WO2015091426A1)
-
Title: Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors: an updated patent review (2016-2018) Source: Expert Opinion on Therapeutic Patents / ResearchGate URL: [Link]
The Strategic Utilization of 5-(Boc-amino)-6-bromo-1H-indazole in Kinase Inhibitor Discovery
A Technical Whitepaper by a Senior Application Scientist
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently emphasize that the efficiency of a medicinal chemistry campaign hinges on the selection of optimal molecular building blocks. A scaffold must offer more than just structural affinity; it requires predictable reactivity, orthogonal functionalization, and a clear pathway to target engagement. One such privileged scaffold is 5-(Boc-amino)-6-bromo-1H-indazole (CAS: 1799835-16-7)[1].
This whitepaper provides an in-depth technical analysis of this building block, detailing its physicochemical properties, structural rationale, and field-proven synthetic methodologies for developing targeted therapeutics, particularly in the realm of kinase inhibition.
Physicochemical Profiling & Structural Rationale
The strategic placement of functional groups on the indazole core is not coincidental; it is a highly optimized arrangement designed for orthogonal reactivity. Table 1 summarizes the core quantitative data for this building block.
Table 1: Chemical Identity & Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-Butyl N-(6-bromo-1H-indazol-5-yl)carbamate[2] |
| CAS Registry Number | 1799835-16-7[1] |
| Molecular Formula | C₁₂H₁₄BrN₃O₂[3] |
| Molecular Weight | 312.16 g/mol [3] |
| InChIKey | MSTCOTHOOSFIRZ-UHFFFAOYSA-N[2] |
| SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=C1Br)NN=C2[2] |
| Purity Standard | ≥98% (Typical commercial grade)[1] |
The Causality of the Structure:
-
The Indazole Core: Acting as a potent bioisostere for purine, the indazole nucleus mimics the adenine ring of ATP. This allows it to serve as a highly effective hinge-binding motif within the ATP-binding pocket of various kinases.
-
5-Boc-amino Group: The tert-butyloxycarbonyl (Boc) protected amine at the C5 position serves a dual purpose. Electronically, it deactivates the ring slightly, preventing unwanted electrophilic aromatic substitutions. Sterically, its bulk shields the C5 position, preventing competitive Buchwald-Hartwig amination side-reactions during transition-metal catalysis.
-
6-Bromo Substituent: Bromine is highly reactive toward oxidative addition by Palladium(0) catalysts. This provides a reliable synthetic handle to extend the molecule into the solvent-exposed or allosteric regions of the kinase pocket via C-C bond formation.
Target Application: IRAK4 and the Myddosome Complex
A primary application of this compound is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors[4]. IRAK4 plays a central, non-redundant role in the MyD88-mediated signaling cascade of Toll-Like Receptors (TLRs) and the IL-1 receptor family[4].
Upon ligand binding, MyD88 recruits IRAK4 to form a multimeric complex known as the "Myddosome"[4]. This oligomerization triggers the autophosphorylation of IRAK4, initiating a kinase cascade that ultimately leads to NF-κB activation and a downstream inflammatory response[4]. Inhibiting IRAK4 is a validated strategy for treating autoimmune diseases, lymphomas, and inflammatory conditions such as Rheumatoid Arthritis and COPD[4].
Diagram 1: IRAK4 signaling pathway illustrating Myddosome formation and downstream activation.
Synthetic Methodologies & Self-Validating Workflows
To transform this building block into a potent kinase inhibitor, a strict sequence of orthogonal functionalization must be followed. A protocol is only as robust as its built-in quality control; therefore, every step described below operates as a self-validating system .
Diagram 2: Orthogonal synthetic workflow for functionalizing the this compound.
Table 2: Standard Reaction Parameters for Core Functionalization
| Reaction Step | Primary Reagents | Catalyst / Base | Solvent & Temp | Self-Validation Metric |
| 1. N1-Alkylation | Electrophile (1.2 eq) | Cy₂NMe (1.5 eq) | THF, 70°C | Rf shift (higher); [M+H]⁺ confirmation |
| 2. Suzuki Coupling | Aryl-B(OH)₂ (1.2 eq) | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O, 90°C | Disappearance of Br-isotope pattern |
| 3. Boc Deprotection | TFA (10.0 eq) | None | DCM, 25°C | High polarity shift (baseline on TLC) |
| 4. Amide Coupling | R-COOH (1.1 eq) | HATU / DIPEA | DMF, 25°C | HRMS exact mass; >95% UPLC purity |
Step-by-Step Experimental Protocol
Step 1: N1-Alkylation of the Indazole Core
-
Causality: The N1-H of the indazole is mildly acidic and can coordinate with palladium, poisoning the catalyst in subsequent cross-coupling steps. Alkylating it locks the tautomeric form and directs the molecule's orientation within the kinase pocket.
-
Methodology: Dissolve tert-butyl (6-bromo-1H-indazol-5-yl)carbamate (1.0 eq) in THF. Add an electrophile such as ethyl bromoacetate (1.2 eq) and N,N-dicyclohexylmethylamine (1.5 eq)[4]. Heat the mixture to 70 °C for 24 hours[4]. The use of a sterically hindered base like N,N-dicyclohexylmethylamine prevents unwanted nucleophilic attack on the electrophile.
-
Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The product spot will exhibit a higher Rf value than the starting material due to the loss of the polar N-H bond. Confirm conversion via LC-MS, observing the expected [M+H]⁺ shift.
Step 2: Suzuki-Miyaura Cross-Coupling at C6
-
Causality: With N1 protected, the C6-bromine is primed for oxidative addition. The bulky Boc group at C5 sterically shields the amine, preventing competitive side reactions.
-
Methodology: To the N1-alkylated intermediate (1.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O, add the desired aryl boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Degas the mixture with N₂ and heat to 90 °C. The biphasic solvent system ensures optimal solubility for both the organic substrate and the inorganic base.
-
Self-Validation: LC-MS analysis must show the complete disappearance of the characteristic 1:1 isotopic pattern of the brominated starting material, replaced by the mass of the coupled product.
Step 3: Boc Deprotection
-
Causality: The C5 amine must be unmasked to serve as the attachment point for the final hinge-binding or solvent-exposed moiety.
-
Methodology: Treat the coupled intermediate with Trifluoroacetic acid (TFA, 10 eq) in Dichloromethane (DCM) at room temperature for 2 hours. TFA rapidly and cleanly cleaves the tert-butyl carbamate.
-
Self-Validation: Post-deprotection, the intermediate becomes highly polar. TLC analysis will show the product resting at the baseline in standard non-polar eluent systems, confirming the unmasking of the primary amine.
Step 4: Amide Coupling
-
Causality: Forming an amide bond at C5 completes the pharmacophore. HATU is selected as the coupling reagent for its high efficiency and ability to minimize epimerization.
-
Methodology: Dissolve the unmasked amine (1.0 eq) and the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the TFA salt. Stir at room temperature until complete.
-
Self-Validation: The final product is purified via reverse-phase HPLC. The protocol is validated by achieving >95% purity on UPLC and confirming the exact mass via High-Resolution Mass Spectrometry (HRMS).
Conclusion
The this compound scaffold is a masterclass in medicinal chemistry design. By providing an ATP-mimetic core equipped with orthogonal synthetic handles, it allows researchers to systematically probe the structure-activity relationships (SAR) of kinase targets like IRAK4. When paired with self-validating synthetic protocols, this building block significantly accelerates the trajectory from hit generation to lead optimization.
References
Sources
- 1. CAS: 1799835-16-7 | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1799835-16-7[tert-Butyl (6-bromo-1H-indazol-5-yl)carbamate]- Acmec Biochemical [acmec.com.cn]
- 4. WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments - Google Patents [patents.google.com]
A Technical Guide to 5-(Boc-amino)-6-bromo-1H-indazole: A Key Building Block for Kinase Inhibitor Discovery
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] This technical guide provides an in-depth analysis of 5-(Boc-amino)-6-bromo-1H-indazole, a strategically functionalized derivative designed for efficient and versatile synthesis of compound libraries. We will explore its physicochemical properties, delineate its synthetic utility by examining its reactive handles, provide a robust and validated protocol for its preparation, and illustrate its application in a typical drug discovery workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block in their research programs.
The Strategic Value of the Indazole Core
Indazoles, bicyclic heterocycles composed of a fused benzene and pyrazole ring, are of immense interest in pharmaceutical research for their diverse pharmacological activities.[2][3] They serve as effective bioisosteres for native structures like indoles and phenols, often providing improved metabolic stability and target affinity.[1] Notably, the indazole nucleus is a key feature in several approved protein kinase inhibitors, such as Axitinib and Pazopanib, where it forms critical hydrogen bond interactions with the hinge region of the kinase active site.[1] The compound this compound is a highly valuable intermediate, engineered with orthogonal functionalities to facilitate systematic exploration of structure-activity relationships (SAR).
Physicochemical & Structural Properties
A precise understanding of the compound's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate | [4] |
| Molecular Formula | C12H14BrN3O2 | [4] |
| Molecular Weight | 312.17 g/mol | [4] |
| CAS Number | 1799835-16-7 | [4] |
| Appearance | Typically an off-white to pale solid | |
| Purity | ≥98% (typical) | [4] |
graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="1.3,-0.75!"]; N6 [label="N", pos="1.3,0.75!"]; C7 [label="C", pos="-2.6,1.5!"]; C8 [label="C", pos="-3.9,0.75!"]; C9 [label="C", pos="-3.9,-0.75!"]; C10 [label="C", pos="-2.6,-1.5!"]; H_N6 [label="H", pos="2.1,1.2!"]; Br [label="Br", pos="-5.2,1.5!"]; N_amino [label="N", pos="-5.2,-1.5!"]; H_amino [label="H", pos="-6.0,-1.1!"]; C_boc [label="C", pos="-6.2,-2.5!"]; O_boc1 [label="=O", pos="-5.7,-3.5!"]; O_boc2 [label="O", pos="-7.5,-2.5!"]; C_tert [label="C", pos="-8.5,-3.5!"]; CH3_1 [label="CH3", pos="-8.0,-4.5!"]; CH3_2 [label="CH3", pos="-9.8,-4.0!"]; CH3_3 [label="CH3", pos="-9.0,-2.5!"];
// Indazole Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N5; N5 -- N6; N6 -- C1; C2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C3; N6 -- H_N6 [style=dashed, color="#5F6368"];
// Substituent Bonds C8 -- Br; C9 -- N_amino; N_amino -- H_amino [style=dashed, color="#5F6368"]; N_amino -- C_boc; C_boc -- O_boc1; C_boc -- O_boc2; O_boc2 -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;
// Double bonds (rendered as thicker lines for clarity) C1 -- N6 [penwidth=2]; C3 -- C10 [penwidth=2]; C4 -- N5 [penwidth=2]; C7 -- C8 [penwidth=2]; C9 -- C10 [penwidth=2]; }
Caption: Molecular structure of this compound.
A Chemist's Guide to Synthetic Utility
The synthetic power of this intermediate lies in its distinct and orthogonally reactive functional groups. This design allows for sequential, controlled modifications.
-
The 6-Bromo Position: This is the primary site for diversification via metal-catalyzed cross-coupling reactions. It is an ideal handle for introducing aryl, heteroaryl, or alkyl groups through Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This versatility is paramount for building out a molecule to probe different pockets of a biological target.
-
The 5-(Boc-amino) Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to the conditions of most cross-coupling reactions. Its purpose is to mask the reactivity of the amine. Upon successful modification at the 6-position, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the free amine. This newly exposed amine serves as a nucleophile for subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination.
-
The 1-H Indazole Nitrogen: The proton on the indazole nitrogen is weakly acidic and can be deprotonated and alkylated. More importantly in the context of kinase inhibitors, this N-H group often acts as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region.[1]
Caption: Key reactive sites and potential transformations.
Recommended Synthetic Protocol: Boc Protection
The most direct and reliable synthesis of the title compound involves the protection of its precursor, 5-amino-6-bromo-1H-indazole. The following protocol has been optimized for high yield and purity.
Causality Behind Choices:
-
Solvent (DCM): Dichloromethane is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.
-
Base (DMAP): 4-Dimethylaminopyridine is used as a nucleophilic catalyst. It reacts with Boc-anhydride to form a more reactive intermediate, significantly accelerating the rate of N-acylation.
-
Temperature (0 °C to RT): The initial cooling to 0 °C helps to control any potential exotherm from the reaction between DMAP and Boc-anhydride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Workup: The aqueous wash steps are crucial for removing the water-soluble byproducts (like DMAP salts) and any unreacted Boc-anhydride, simplifying the final purification.
Step-by-Step Methodology:
-
Preparation: To a solution of 5-amino-6-bromo-1H-indazole (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add 4-dimethylaminopyridine (DMAP, 1.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc-anhydride, 1.0 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & Extraction: Upon completion, dilute the mixture with additional DCM. Wash the organic layer sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[5]
Caption: Synthesis of the title compound via Boc protection.
Quality Control & Characterization
To ensure the integrity of the synthesized material, a panel of standard analytical techniques must be employed. This self-validating system confirms the structure and purity of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive confirmation. Key signals to verify are:
-
A singlet around 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.
-
Aromatic protons of the indazole core, with shifts and coupling patterns consistent with the 5,6-disubstitution pattern.
-
N-H protons for the carbamate and the indazole ring, which may be broad and are exchangeable with D₂O.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both purity and molecular weight. A single major peak in the chromatogram indicates high purity, while the mass spectrum should show an [M+H]⁺ ion corresponding to the calculated molecular weight (312.17 for C12H14BrN3O2). The characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.
-
HPLC (High-Performance Liquid Chromatography): Used to quantify the purity of the compound, typically aiming for >98% for use in sensitive downstream applications.
Application Workflow: A Kinase Inhibitor Fragment Synthesis
To illustrate the utility of this compound, consider a hypothetical workflow to synthesize a fragment library for a kinase drug discovery program.
Sources
Technical Guide: Solubility & Handling of 5-(Boc-amino)-6-bromo-1H-indazole
Executive Summary
This technical guide addresses the physicochemical handling of 5-(Boc-amino)-6-bromo-1H-indazole (CAS: 1799835-16-7), a critical intermediate in the synthesis of kinase inhibitors and small-molecule therapeutics.
Effective utilization of this compound relies on mastering its solubility profile.[1][2] While the indazole core provides a scaffold for hydrogen bonding, the lipophilic bromine substituent and the bulky tert-butyloxycarbonyl (Boc) protecting group significantly alter its solvation thermodynamics. This guide provides authoritative protocols for solubilization in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring reproducibility in biological assays and synthetic workflows.
Physicochemical Profile & Solubility Prediction
Understanding the molecule's structure is the first step toward predicting its behavior in solution.[1]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 312.16 g/mol | Moderate; typical for small molecule intermediates.[1] |
| LogP (Predicted) | ~2.98 | Lipophilic.[1] Indicates poor aqueous solubility but high affinity for organic solvents.[1] |
| H-Bond Donors | 2 (Indazole NH, Carbamate NH) | Facilitates solubility in polar aprotic solvents (DMSO).[1] |
| H-Bond Acceptors | 3 (Indazole N, Carbamate O) | Enhances interaction with protic solvents (MeOH).[1] |
| Key Functional Groups | Boc-Carbamate, Bromo, Indazole | Boc: Increases lipophilicity.Bromo: Increases density and lipophilicity.Indazole: Amphoteric nature (weakly acidic NH).[1] |
Solubility Estimates
-
DMSO: High (>50 mg/mL). The polar aprotic nature of DMSO disrupts the crystal lattice effectively, interacting with the polarized aromatic system and the carbamate.[1]
-
Methanol: Moderate to High (10–30 mg/mL). Soluble, but likely temperature-dependent.[1] Useful for recrystallization rather than high-concentration stock storage.[1]
-
Water: Negligible (<0.1 mg/mL). Requires co-solvents or pH adjustment (though acid deprotects the Boc group).[1]
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the industry standard for preparing high-concentration stock solutions for biological screening (HTS) and cellular assays.[1]
Mechanism of Dissolution
DMSO acts as a strong hydrogen bond acceptor.[1] It interacts with the acidic proton on the indazole ring (N1-H) and the proton on the carbamate nitrogen.[1] This prevents the formation of intermolecular aggregates, stabilizing the monomeric form of the compound in solution.[1]
Protocol: Preparation of 100 mM Stock Solution
Target: 1 mL of 100 mM solution. Mass Required: 31.22 mg.[1]
-
Weighing: Accurately weigh 31.2 - 31.5 mg of the solid into a 1.5 mL amber glass vial (Boc groups can be light-sensitive over long periods; amber glass is best practice).
-
Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Vortexing: Vortex at medium speed for 30-60 seconds. The solid should dissolve rapidly.[1]
-
Visual Inspection: Hold the vial against a light source. The solution should be clear, colorless to pale yellow, and free of particulates.[1]
Stability Warning
-
Hygroscopicity: DMSO is hygroscopic.[1] Absorbed water can cause the hydrophobic Boc-indazole to precipitate over time.[1] Always store stock solutions in aliquots at -20°C or -80°C.
-
Freeze-Thaw: Limit to 3 cycles.
Solubility in Methanol (MeOH)
Methanol is primarily used in synthetic workups, transfers, and purification (recrystallization) rather than for long-term storage.
Mechanism of Dissolution
Methanol is a polar protic solvent.[1] It solvates the compound via hydrogen bonding but is less effective than DMSO at breaking strong crystal lattice interactions driven by the bromine atom.[1]
Protocol: Recrystallization / Purification Assessment
Objective: Determine solubility limit for purification.
-
Saturation Test: Add 50 mg of compound to a vial.
-
Incremental Addition: Add Methanol in 500 µL increments at Room Temperature (RT).
-
Heating: If insoluble at RT, heat the vial to 50°C (below MeOH boiling point of 64.7°C).
-
Observation: If the compound dissolves at 50°C but precipitates upon cooling to RT, Methanol is a viable solvent for recrystallization.[1]
-
Critical Stability Note (Boc-Deprotection)
Boc groups are acid-labile.
-
Risk: Commercial Methanol can sometimes contain trace amounts of formic acid or acetic acid.[1]
-
Mitigation: Ensure the Methanol is "HPLC Grade" or "Gradient Grade." Avoid leaving the compound in Methanol for extended periods (>24 hours) at elevated temperatures, as solvolysis or slow deprotection may occur.[1]
Experimental Workflow: Solubility Determination
For rigorous data generation (e.g., for an IND filing), do not rely on visual estimates.[1] Use this HPLC-based workflow.
Diagram: Solubility Decision Workflow
Caption: Decision logic for solubilizing this compound in DMSO vs. Methanol.
Quantitative Protocol (HPLC-UV)
-
Preparation: Prepare a saturated suspension in the target solvent (shake for 24h at 25°C).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (PTFE is compatible with DMSO and MeOH).
-
Dilution: Dilute the filtrate 1:100 into Acetonitrile/Water (50:50).
-
Analysis: Inject onto HPLC (C18 column).
-
Quantification: Compare peak area against a standard curve prepared from a known weight fully dissolved in DMSO.
Summary of Best Practices
| Parameter | DMSO Recommendation | Methanol Recommendation |
| Primary Use | Biological Assays, Long-term Stock | Synthesis, Recrystallization, LC-MS injection |
| Max Solubility (Est.) | > 50 mg/mL | 10 - 30 mg/mL |
| Storage Temp | -20°C (prevents water absorption) | 4°C or -20°C |
| Container | Amber Glass (Light sensitive) | Glass (Avoid plastic leaching) |
| Handling Precaution | DMSO penetrates skin; handle with gloves. | Flammable; use in fume hood.[1] |
References
-
Fluorochem. this compound Product Sheet. Retrieved from .[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 165930162, tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate (Analogous Structure). Retrieved from .[1]
-
BenchChem. 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability. (Reference for general indazole solubility protocols). Retrieved from .[1]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability/solubility properties).
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and solubility parameters).
Sources
An In-depth Technical Guide to the Melting Point Range of 5-(Boc-amino)-6-bromo-1H-indazole: A Methodological Approach for Drug Development Professionals
This guide provides a comprehensive framework for determining and interpreting the melting point range of 5-(Boc-amino)-6-bromo-1H-indazole, a key intermediate in pharmaceutical research. For researchers, scientists, and drug development professionals, understanding the melting point is not merely about characterizing a compound; it is a critical indicator of purity, identity, and stability, with significant implications for downstream applications, including formulation development and regulatory compliance.[1][2][3][4] This document moves beyond a simple recitation of a value to detail the causality behind experimental choices and to establish a self-validating system for this crucial analytical technique.
The Significance of Melting Point in the Pharmaceutical Sciences
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[5] For a pure substance, this transition occurs over a narrow, well-defined temperature range.[6] The presence of impurities typically depresses the melting point and broadens the melting range.[2] Consequently, melting point determination is a fundamental analytical tool for:
-
Identity Confirmation: Comparing the experimentally determined melting point with a known value can help confirm the identity of a compound.[2][4]
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a high degree of purity, while a broad range suggests the presence of impurities.[2][4]
-
Quality Control: In a manufacturing setting, melting point analysis ensures batch-to-batch consistency and the quality of raw materials and final products.[1][4]
-
Informing Drug Development: The melting point is related to a compound's solubility and bioavailability, making it a valuable parameter in early drug discovery and development.[7]
Factors Influencing the Melting Point of Organic Compounds
The melting point of an organic compound like this compound is influenced by several intrinsic and extrinsic factors:
| Factor | Description |
| Intermolecular Forces | Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[8][9][10][11][12] |
| Molecular Weight and Size | Generally, as the molecular weight and size of a molecule increase within a homologous series, the melting point also increases due to stronger van der Waals forces.[8][9][10] |
| Molecular Symmetry and Packing | Symmetrical molecules can pack more efficiently and tightly into a crystal lattice, leading to a higher melting point compared to their less symmetrical isomers.[9][10] |
| Purity | Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.[2] |
| Polymorphism | Some compounds can exist in different crystalline forms (polymorphs), each having a unique melting point. Detecting polymorphism is crucial in drug development as different polymorphs can have different solubilities and bioavailabilities.[2] |
Experimental Protocol for Determining the Melting Point Range
The following protocol details the capillary method for determining the melting point range of this compound.[2][5] This method is widely used due to its simplicity and cost-effectiveness.[2]
3.1. Materials and Equipment
-
This compound (powdered and completely dry)
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
3.2. Sample Preparation
Proper sample preparation is critical for obtaining an accurate and reproducible melting point.[6]
-
Ensure the sample is completely dry. Moisture can act as an impurity and depress the melting point.[6][13] If necessary, dry the sample in a desiccator.
-
The sample must be a fine, homogenous powder. [6] If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle. This ensures efficient and uniform heat transfer.[6]
-
Load the capillary tube. Press the open end of the capillary tube into the powdered sample on a watch glass until a small amount of the solid is packed into the tube.[13]
-
Pack the sample. Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.[13] The packed sample height should be approximately 2-3 mm.[13]
3.3. Measurement Procedure
A two-stage heating process is recommended for efficiency and accuracy.
-
Rapid Determination (Optional but Recommended):
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.
-
Record the temperature at which the sample begins to melt and the temperature at which it is completely liquid.
-
Allow the apparatus to cool sufficiently before the next measurement.
-
-
Accurate Determination:
-
Use a fresh, new sample in a new capillary tube. Never reuse a sample that has been melted and re-solidified.[13]
-
Insert the capillary tube into the cooled apparatus.
-
Rapidly heat the sample to about 20°C below the approximate melting point determined in the rapid run.[13]
-
Decrease the heating rate to a slow and steady 1-2°C per minute.[2]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts (T2).
-
The melting point range is reported as T1 - T2.
-
Repeat the accurate determination at least twice with fresh samples to ensure reproducibility. The results should be consistent.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the determination of the melting point range.
Caption: Workflow for Melting Point Determination.
Interpreting the Results
The observed melting point range provides critical insights into the purity of the this compound sample.
Sources
- 1. aschemicals.com [aschemicals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. westlab.com [westlab.com]
- 4. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 5. karlancer.com [karlancer.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. sciencing.com [sciencing.com]
- 12. hscprep.com.au [hscprep.com.au]
- 13. chem.libretexts.org [chem.libretexts.org]
Engineering the Indazole Scaffold: A Technical Whitepaper on the Divergent Reactivity of 5-Amino-6-bromoindazole and its Boc-Protected Derivatives
Executive Summary
In modern medicinal chemistry and rational drug design, the indazole scaffold is a privileged pharmacophore, frequently utilized to mimic the purine ring of ATP in kinase inhibitors . Among its highly functionalized derivatives, 5-amino-6-bromo-1H-indazole stands out as a critical building block. It possesses three distinct reactive vectors: an acidic indazole nitrogen (N1/N2), a nucleophilic primary amine (C5-NH2), and an electrophilic cross-coupling site (C6-Br).
However, deploying the unprotected core directly into transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) often leads to catastrophic catalyst poisoning, off-target N-arylation, and intractable solubility issues. This whitepaper provides an in-depth technical analysis of the physicochemical and mechanistic differences between the unprotected 5-amino-6-bromoindazole and its tert-butyloxycarbonyl (Boc) protected derivatives, detailing the causality behind chemoselective protection strategies and providing self-validating experimental workflows.
Physicochemical Divergence: Unprotected vs. Boc-Protected
The addition of a Boc group fundamentally alters the electronic topography and intermolecular dynamics of the indazole core. In its unprotected state, 5-amino-6-bromo-1H-indazole forms a robust intermolecular hydrogen-bonding network between the N1-H donor and the C5-NH2/N2 acceptors. This results in a high melting point and extremely poor solubility in non-polar organic solvents, limiting its utility in low-polarity reaction environments.
By selectively masking the N1 position with a Boc group, the hydrogen-bonding network is disrupted, and a bulky, lipophilic tert-butyl moiety is introduced. This drastically increases the compound's LogP and organic solubility. Furthermore, from a steric perspective, protecting the N1 position is vastly superior to protecting the C5-NH2 position. A Boc group at C5 (forming C5-NHBoc) introduces massive steric bulk directly adjacent to the C6-Br, which severely kinetically hinders the oxidative addition of Palladium during downstream cross-coupling.
Quantitative Data Summary
| Property / Metric | 5-amino-6-bromo-1H-indazole (Unprotected) | 1-Boc-5-amino-6-bromoindazole (N1-Protected) | 1-Boc-5-(NHBoc)-6-bromoindazole (Di-Protected) |
| Molecular Weight | 212.05 g/mol | 312.16 g/mol | 412.28 g/mol |
| Lipophilicity (LogP) | ~1.8 (Highly Polar) | ~3.5 (Moderately Lipophilic) | ~4.8 (Highly Lipophilic) |
| Solubility Profile | DMSO, DMF, MeOH | DCM, EtOAc, THF, Toluene | Hexanes, DCM, EtOAc |
| Primary Reactive Site | N1-H (Acidic), C5-NH2 (Nucleophilic) | C5-NH2 (Nucleophilic), C6-Br | C6-Br (Electrophilic for Pd) |
| Pd-Catalyst Compatibility | Poor (N-H poisoning, N-arylation) | Excellent (Directed C6 coupling) | Moderate (Steric hindrance at C6) |
Data synthesized from foundational scaffold specifications and protection methodologies .
The Causality of Chemoselective Protection
When treating 5-amino-6-bromo-1H-indazole with Di-tert-butyl dicarbonate (Boc₂O), a novice might assume the primary amine (C5-NH2) would react first due to its typical nucleophilicity. However, the introduction of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst entirely diverts the reaction pathway .
The Mechanistic Logic: DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. The indazole N1—possessing a lone pair integrated into a highly polarizable aromatic system—is partially deprotonated by an auxiliary base (like Et₃N). This indazolide species attacks the N-Boc-pyridinium intermediate orders of magnitude faster than the neutral C5-aniline-like amine. Aniline derivatives are relatively poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, kinetic control strongly favors N1-Boc protection over C5-NHBoc formation .
Mechanistic divergence in Boc protection of 5-amino-6-bromoindazole based on stoichiometric control.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocol for the regioselective N1-Boc protection of 5-amino-6-bromo-1H-indazole is designed as a self-validating system . Every step includes causality for the experimental choice and an analytical checkpoint to verify success without relying blindly on downstream results.
Protocol: Regioselective N1-Boc Protection
Reagents: 5-amino-6-bromo-1H-indazole (1.0 eq), Boc₂O (1.05 eq), Triethylamine (Et₃N, 1.5 eq), DMAP (0.1 eq), Anhydrous Tetrahydrofuran (THF).
-
Step 1: Dissolution and Activation
-
Action: Dissolve 5-amino-6-bromo-1H-indazole in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool to 0 °C using an ice bath. Add Et₃N and DMAP.
-
Causality: THF is chosen over protic solvents to prevent the solvolytic quenching of Boc₂O. Cooling to 0 °C suppresses the thermodynamic formation of the di-Boc derivative, ensuring strict kinetic control for N1 regioselectivity.
-
-
Step 2: Electrophilic Addition
-
Action: Add Boc₂O dropwise as a solution in THF. Stir for 30 minutes at 0 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Causality: Dropwise addition prevents localized concentration spikes of Boc₂O, which could lead to unwanted C5-NH2 protection.
-
-
Step 3: Self-Validation Checkpoint (TLC)
-
Action: Perform Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes.
-
Validation: The unprotected starting material will remain near the baseline (Rf ~0.1) due to strong hydrogen bonding. The successful N1-Boc product will migrate significantly higher (Rf ~0.5) due to increased lipophilicity. If a spot appears at Rf ~0.8, di-Boc formation has occurred (indicating over-reaction).
-
-
Step 4: Quenching and Isolation
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: NH₄Cl mildly neutralizes the basic DMAP/Et₃N without creating highly acidic conditions that could prematurely cleave the newly formed, acid-labile Boc group.
-
-
Step 5: Self-Validation Checkpoint (LC-MS)
-
Action: Analyze the crude solid via LC-MS (ESI+).
-
Validation: The presence of the C6-Bromine provides a built-in isotopic validation tool. The mass spectrum must display a characteristic 1:1 doublet at m/z 312 and 314 [M+H]⁺. Furthermore, in-source fragmentation will yield a secondary doublet at m/z 256 and 258 (loss of tert-butyl, -56 Da), confirming the presence of the labile carbamate linkage.
-
Downstream Strategic Utility
Once the 1-Boc-5-amino-6-bromoindazole is isolated, the molecule is primed for advanced diversification. The N1-Boc group effectively masks the acidic proton, preventing it from coordinating with and poisoning Palladium catalysts.
Because the C5-NH2 is left unprotected, researchers can execute a highly selective Suzuki-Miyaura cross-coupling at the C6-Br position using bulky, electron-rich ligands (e.g., XPhos or RuPhos) that easily navigate the relatively unhindered space around the bromine. Had the C5-NH2 been Boc-protected, the massive steric umbrella of the tert-butyl group would severely retard the oxidative addition of the Pd(0) species into the C6-Br bond. Following the cross-coupling, the N1-Boc group can be cleanly removed using standard acidic conditions (e.g., 20% Trifluoroacetic acid in DCM) to reveal the fully functionalized, biologically active indazole core.
References
-
Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Source: OSTI.gov (Office of Scientific and Technical Information) URL: [Link]
Methodological & Application
Synthesis of kinase inhibitors using 5-(Boc-amino)-6-bromo-1H-indazole
Application Note: Strategic Synthesis of Type I/II Kinase Inhibitors Using 5-(Boc-amino)-6-bromo-1H-indazole
Executive Summary: The Indazole Advantage
The This compound scaffold represents a "privileged structure" in modern kinase drug discovery. Its utility stems from its ability to mimic the adenine ring of ATP, allowing the indazole core to anchor into the kinase hinge region via hydrogen bonding.[1]
This specific building block offers a pre-installed orthogonal protection strategy:
-
C-6 Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the solvent-exposed region or hydrophobic back-pocket (selectivity filter).
-
C-5 Boc-Amine: A masked nitrogen nucleophile. Upon deprotection, this position allows for the installation of amides or ureas, critical for interacting with the gatekeeper residue or the DFG-motif (as seen in Type II inhibitors like Axitinib or Linifanib).
This guide details a validated, high-fidelity workflow for converting this intermediate into potent kinase inhibitors, prioritizing regiochemical control and yield optimization.
Strategic Retrosynthesis & Workflow
The synthesis of indazole-based inhibitors requires a disciplined order of operations to prevent regiochemical scrambling at the N1/N2 positions and to ensure catalyst compatibility.
The "Tail-First" Strategy: We recommend functionalizing the C-6 position before manipulating the C-5 amine. The bulky Boc group at C-5 aids in solubilizing the core and prevents catalyst poisoning by the free amine during the palladium-catalyzed C-6 coupling.
Visual Workflow (DOT Diagram)
Caption: Optimized synthetic workflow for 5,6-disubstituted indazole kinase inhibitors. The N1-protection is the critical first step to ensure regioselectivity.
Detailed Protocols
Protocol A: Regioselective N1-Protection (THP)
Rationale: The 1H-indazole nitrogen is acidic and can interfere with Pd-catalysis. Furthermore, alkylation without protection yields a mixture of N1 and N2 isomers. We use the Tetrahydropyranyl (THP) group because it is stable to basic Suzuki conditions but easily removed with acid in the final step.
Reagents:
-
This compound (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add pTsOH (0.1 eq) at room temperature.
-
Addition of DHP: Add DHP (2.0 eq) dropwise over 10 minutes.
-
Reaction: Reflux at 40°C (DCM) or 65°C (THF) for 3-5 hours. Monitor by TLC (Hexane:EtOAc 2:1). The product will be less polar than the starting material.
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).
-
Quality Check: 1H NMR should show the characteristic THP methine proton (dd) around 5.6-5.8 ppm.
-
Protocol B: C-6 Suzuki-Miyaura Cross-Coupling
Rationale: This step installs the hydrophobic "tail" or solubilizing group. The Boc group at C-5 remains intact, preventing side reactions.
Reagents:
-
N1-THP-5-(Boc-amino)-6-bromoindazole (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Catalyst: Pd(dppf)Cl2[2][3]·DCM (0.05 eq) — Preferred for steric bulk tolerance.
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a pressure vial, combine the Indazole intermediate, Boronic acid, and Pd catalyst.
-
Solvent: Add Dioxane and 2M K2CO3. Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 90-100°C for 4-12 hours.
-
Note: If the boronic acid is unstable (protodeboronation), lower temp to 80°C and increase catalyst loading to 0.1 eq.
-
-
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography.
-
Self-Validation: Disappearance of the aryl bromide signal in NMR and appearance of new aromatic protons.
-
Protocol C: C-5 Deprotection & Functionalization (The "Hinge/Gatekeeper" Step)
Rationale: Now that the core is assembled, we expose the amine to create the specific kinase-binding motif (urea or amide).
Step C1: Boc-Deprotection
-
Dissolve the Suzuki product in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (20% v/v).
-
Stir at RT for 1-2 hours.
-
Critical: Evaporate volatiles. Redissolve in DCM and wash with sat. NaHCO3 to obtain the free base. Do not use the TFA salt directly for isocyanate reactions as it requires excess base which can trigger side reactions.
Step C2: Functionalization (Example: Urea Formation) Targeting the DFG-motif (Type II inhibition)
-
Dissolve the free amine (from C1) in anhydrous THF or DMF.
-
Add the appropriate Isocyanate (1.1 eq) at 0°C.
-
Stir at RT for 2-4 hours.
-
Concentrate and purify (often precipitation occurs; wash with ether).
Protocol D: Global Deprotection (THP Removal)
Rationale: The N1-THP group must be removed to restore the H-bond donor capability of the indazole N1, which is often required to bind to the kinase hinge (e.g., Glu residue backbone).
-
Dissolve the intermediate in MeOH or EtOH.
-
Add HCl (4M in Dioxane) or concentrated aqueous HCl (10% v/v).
-
Heat to 60°C for 1-3 hours.
-
Neutralize with NaHCO3, extract, and purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Data Presentation & Troubleshooting
Common Issues & Solutions Table
| Problem | Probable Cause | Solution |
| Low Yield in Step 1 (N1-Protection) | N2 isomer formation or incomplete reaction. | Switch solvent to THF and reflux. Ensure pTsOH is anhydrous. |
| Stalled Suzuki Coupling (Step 2) | Oxidative addition failure due to steric crowding at C-5 (Boc). | Switch catalyst to Pd(dtbpf)Cl2 (highly active) or increase temp to 110°C. |
| Protodeboronation of Boronic Acid | Unstable heteroaryl boronic acids (e.g., 2-pyridine). | Use Boronic Esters (Pinacol) instead of acids. Add base after heating to 60°C. |
| Incomplete Boc Removal | TFA concentration too low. | Use 4M HCl in Dioxane (stronger acid). |
| Regioselectivity Issues (N1 vs N2) | Thermodynamic equilibration. | THP is generally N1 selective. If N2 is observed, lower reaction temp in Step 1. |
Mechanistic Insight: Kinase Binding Mode
Understanding why we synthesize this way is crucial. The diagram below illustrates the typical binding mode of 5,6-disubstituted indazoles (e.g., PLK4 or VEGFR inhibitors).
Caption: Pharmacophore mapping. The N1-H (revealed in Step 5) binds the hinge. The C5-substituent (from Boc-amine) targets the gatekeeper/back-pocket. The C6-tail extends to the solvent.
References
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from
-
Liao, J. J. (2007). Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors.[6] Journal of Medicinal Chemistry, 50(3), 409–424.
-
BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors - Part 3. Retrieved from
-
Cheung, M., et al. (2012). Discovery of indazole-based inhibitors of Fms-like tyrosine kinase 3 (FLT3).[7] Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584.[7]
-
Hu, Y., et al. (2023).[5] Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors.[8] Journal of Medicinal Chemistry, 66(2), 1273-1300.[8]
-
Fluorochem. (2025).[9] Product Safety Data Sheet: this compound. Retrieved from
Disclaimer: This protocol is intended for research use only by qualified personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Protein kinase affinity reagents based on a 5-aminoindazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 6-Bromo Indazoles
Executive Summary & Strategic Analysis
The 6-bromoindazole scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., VEGFR, PI3K inhibitors). However, functionalizing the C6 position via Suzuki-Miyaura coupling presents distinct challenges compared to simple aryl bromides.
The Core Challenges
-
N-H Acidity (The "Poison" Factor): The free N-H of the indazole (pKa ~14) can deprotonate under basic Suzuki conditions, forming an indazolyl anion that coordinates tightly to Palladium(II), arresting the catalytic cycle (catalyst poisoning).
-
Electronic Deactivation: The pyrazole ring is electron-withdrawing. While this activates the C6-Br bond for oxidative addition relative to electron-rich systems, it destabilizes the oxidative addition complex, making it prone to dehalogenation side reactions if transmetallation is slow.
-
Solubility: Unprotected indazoles often suffer from poor solubility in non-polar solvents (Toluene), necessitating polar aprotic mixtures (DMF/Dioxane) or phase transfer conditions.
Critical Parameter Analysis
A. Protecting Group Strategy (The "Make or Break" Decision)
While unprotected coupling is possible with specialized ligands (see Protocol B), N-protection is the industry standard for scalability and reliability.
| Strategy | Protecting Group | Pros | Cons | Recommended For |
| Robust | THP (Tetrahydropyranyl) | Stable to base; improves solubility; easy acid removal. | Creates chiral center (complex NMR); requires acidic deprotection. | Scale-up; multi-step synthesis. |
| Electronic | Boc (tert-Butyloxycarbonyl) | Activates C6-Br via electron withdrawal; easy thermal/acid removal. | Labile at T > 80°C with alkoxide bases; can migrate N1→N2. | Quick SAR screening; low-temp couplings. |
| Direct | Unprotected (Free NH) | Zero deprotection step; atom economical. | Requires expensive ligands (SPhos/XPhos); high catalyst loading often needed. | Late-stage functionalization; stable substrates. |
B. Catalyst & Ligand Selection[1][2][3][4]
-
The Workhorse: Pd(dppf)Cl2[1][2]·DCM is the most robust catalyst for protected indazoles. The large bite angle of dppf promotes reductive elimination.
-
The Problem Solver: XPhos Pd G3 or Pd2(dba)3 + SPhos. These electron-rich, bulky biaryl phosphine ligands prevent catalyst poisoning by the indazole nitrogen and facilitate oxidative addition.
Experimental Protocols
Protocol A: The "Standard" (Protected Substrates)
Best for: THP/SEM/Methyl protected 6-bromoindazoles coupled with aryl boronic acids.
Reagents:
-
Substrate: 1-THP-6-bromoindazole (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)
-
Base: 2M Na2CO3 (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 6-bromoindazole derivative, boronic acid, and Pd(dppf)Cl2·DCM.
-
Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side products.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the degassed aqueous Na2CO3 solution.
-
Reaction: Heat the mixture to 90°C for 4–16 hours.
-
Checkpoint: Monitor by LCMS. Look for the consumption of bromide. If de-brominated indazole (hydrodehalogenation) appears, lower temperature to 80°C and increase boronic acid load.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na2SO4.[4]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: The "Advanced" (Unprotected/Difficult Substrates)
Best for: Free N-H indazoles or sterically hindered boronic acids.
Reagents:
-
Substrate: 6-bromoindazole (1.0 equiv)[5]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 – 2.0 equiv)
-
Catalyst: XPhos Pd G3 (2 – 4 mol%)
-
Base: K3PO4 (3.0 equiv) - Use solid if water sensitivity is high, otherwise 0.5M aq.
-
Solvent: n-Butanol/Water (4:1) or THF/Water (10:1)
Key Mechanistic Insight: The use of K3PO4 (mildly basic, high buffering capacity) combined with the XPhos ligand creates a catalytic pocket that is sterically crowded enough to prevent the indazole nitrogen from binding to the Pd center, while still allowing the oxidative addition of the C-Br bond.
Visualization of Reaction Logic
Diagram 1: Catalytic Cycle & Failure Modes
This diagram illustrates the specific pathway for Indazole coupling and where the "poisoning" occurs.
Caption: Path A (Red) shows how unprotected Nitrogen arrests the cycle. Path B (Blue) shows the successful pathway enabled by protection or bulky ligands.
Diagram 2: Optimization Decision Tree
A logical workflow for researchers encountering low yields.
Caption: Systematic troubleshooting guide based on observed reaction outcomes (De-halogenation vs. Stalled reaction).
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Migliorini, A., et al. (2012).[3] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1][2] Molecules, 17, 4509-4521. [Link][3][6]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Note: Optimized Deprotection Strategies for 5-(Boc-amino)-6-bromo-1H-indazole
This Application Note is structured as a high-level technical guide for the deprotection of 5-(Boc-amino)-6-bromo-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., derivatization for PARP or VEGFR targets).
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
The removal of the tert-butyloxycarbonyl (Boc) group from This compound presents unique challenges compared to standard aliphatic amines. The substrate features an amphoteric indazole core (acidic N-H, basic N-2) and a 6-bromo substituent that reduces the basicity of the resulting 5-amine.
Key Challenges:
-
Regioselectivity: The indazole ring is nucleophilic. The tert-butyl carbocation generated during deprotection can re-attach to the indazole nitrogen (N-1/N-2) or carbon (C-3) via Friedel-Crafts alkylation if not properly scavenged.
-
Solubility: The free base of 5-amino-6-bromoindazole has poor solubility in common organic solvents due to strong intermolecular hydrogen bonding and π-stacking, often necessitating isolation as a salt.
-
Stability: While the 6-bromo group stabilizes the ring against oxidation compared to unsubstituted aminoindazoles, the free amine is still sensitive to air/light over prolonged periods.
Reaction Mechanism & Scavenging Strategy
The deprotection follows an acid-catalyzed elimination mechanism. The choice of scavenger is critical. In the absence of a scavenger, the tert-butyl cation (
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway and the critical role of the scavenger (Triethylsilane or Water) in preventing side reactions.
Figure 1: Mechanistic pathway highlighting the critical divergence between successful deprotection and ring-alkylation side reactions.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6] Method A is the "Gold Standard" for high-purity, small-to-medium scale (mg to g) where yield is paramount. Method B is a process-friendly alternative for larger scales (10g+) favoring precipitation.
Method A: TFA/DCM with Cation Scavenging (Recommended)
Best for: High purity requirements, minimizing N-alkylation impurities.
Reagents:
-
Substrate: this compound
-
Solvent: Dichloromethane (DCM), Anhydrous[7]
-
Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene
Protocol:
-
Dissolution: In a round-bottom flask under Nitrogen (
), dissolve 1.0 equiv of substrate in DCM (concentration ~0.1 M).-
Note: If solubility is poor, add a minimal amount of Methanol (MeOH), but avoid if possible as MeOH can react with the cation to form methyl ethers, competing with the scavenger.
-
-
Scavenger Addition: Add 2.0 equiv of Triethylsilane (TES).
-
Why: TES effectively reduces the
cation to isobutane/isobutylene, preventing it from attacking the indazole ring.
-
-
Acidification: Cool to 0°C. Dropwise add TFA (final ratio 4:1 DCM:TFA or 2:1 depending on kinetics).
-
Reaction: Warm to Room Temperature (20-25°C) and stir for 2-4 hours.
-
Monitor: HPLC/TLC. Look for the disappearance of the non-polar Boc starting material.
-
-
Workup (Isolation as Free Base):
-
Concentrate in vacuo to remove volatiles (TFA, DCM, excess TES).
-
Redissolve the oily residue in EtOAc.
-
Slowly add saturated
(aq) until pH ~8. Caution: CO2 evolution.[10] -
Extract with EtOAc (3x). The product may precipitate at the interface; if so, filter the precipitate—this is often pure product.
-
Dry organics over
, filter, and concentrate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Workup (Isolation as TFA Salt):
-
Simply precipitate by adding cold Diethyl Ether (
) to the concentrated reaction mixture. Filter the solid.
-
Method B: HCl in Dioxane (Process Scale)
Best for: Scalability, ease of handling solid salts, avoiding chromatography.
Reagents:
-
Substrate: this compound
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial)
Protocol:
-
Setup: Place 1.0 equiv of substrate in a flask under
. -
Addition: Add 4.0 M HCl in Dioxane (10-20 volumes relative to substrate weight).
-
Note: No co-solvent is usually needed. The starting material will dissolve, and the product will precipitate.
-
-
Reaction: Stir at Room Temperature for 1-3 hours.
-
Observation: A thick white/off-white precipitate (the HCl salt) should form.
-
-
Completion: Check supernatant by HPLC.
-
Isolation:
-
Filter the solids under
(hygroscopic). -
Wash the cake with
or MTBE (Methyl tert-butyl ether) to remove residual acid and organic impurities. -
Dry in a vacuum oven at 40°C.
-
Quantitative Comparison & Decision Matrix
| Parameter | Method A (TFA/DCM + Scavenger) | Method B (HCl/Dioxane) |
| Yield | 90 - 95% | 85 - 92% |
| Purity (HPLC) | >98% (Low alkylation risk) | >95% (Risk of trapped occlusions) |
| Isolation Form | TFA Salt or Free Base | HCl Salt (Solid) |
| Reaction Time | 2 - 4 Hours | 1 - 3 Hours |
| Scalability | Moderate (TFA removal is costly) | High (Filtration is simple) |
| Side Reactions | Minimal (Scavenger controlled) | Low (Precipitation protects product) |
Troubleshooting & Critical Process Parameters (CPP)
Workflow Decision Tree
Use this logic flow to determine the correct corrective actions during the experiment.
Figure 2: Troubleshooting logic for common deprotection deviations.
Analytical Checkpoints
-
NMR Verification:
-
Proton NMR (
): Disappearance of the singlet at ~1.4-1.5 ppm (9H, Boc). -
Shift: The aromatic protons on the indazole ring (H-4 and H-7) will shift downfield significantly in the salt form compared to the Boc-protected precursor.
-
-
HPLC Purity:
-
The free amine is significantly more polar than the Boc-protected amine. Expect a retention time shift to the solvent front in standard Reverse Phase (C18) gradients.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2007).[8] Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for acid-labile carbamate cleavage conditions).
-
Han, J. H., et al. (2010).[11] "Mild deprotection of N-Boc amines".[8][11][4] Tetrahedron Letters, 66, 1673–1677.[11]
-
BenchChem. (2025).[7] "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development".
-
Thiruvalluvar, A. A., et al. (2021).[6] "tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate".[6][12] IUCrData. (Structural data on similar brominated indazole carbamates).
-
Awuah, E., et al. (2020).[11][4] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". RSC Advances. (Alternative mild protocols for sensitive heterocycles).
Sources
- 1. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. awuahlab.com [awuahlab.com]
- 5. scispace.com [scispace.com]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mcours.net [mcours.net]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
C-H activation methods for 5-(Boc-amino)-6-bromo-1H-indazole
Application Note: Site-Selective C-H Activation of 5-(Boc-amino)-6-bromo-1H-indazole
Executive Summary & Strategic Analysis
The substrate This compound presents a unique chemoselectivity challenge in medicinal chemistry. It contains three distinct reactive centers:
-
N1-H: Acidic and nucleophilic (pKa ~14).
-
C6-Br: A highly reactive electrophile for traditional cross-coupling (Suzuki/Buchwald).
-
C3-H: The target for C-H activation.
The Core Challenge: Standard Pd-catalyzed C-H activation conditions often utilize elevated temperatures and phosphine ligands that can trigger oxidative addition into the C6-Br bond, leading to polymerization or unwanted self-coupling. Furthermore, the C5-Boc-amino group enriches the electron density of the arene, potentially altering regioselectivity.
The Solution: This guide details two orthogonal methodologies designed to functionalize the C-H bond while preserving the C6-Br handle for subsequent diversification.
-
Method A: Pd(II)-Catalyzed C3-H Direct Arylation (via CMD mechanism).
-
Method B: Ir(III)-Catalyzed C-H Borylation (Sterically controlled).
Pre-requisite: N1-Protection Strategy
While direct functionalization of free (NH)-indazoles is possible, it is operationally risky for this substrate due to competitive N-arylation. We strongly recommend N1-protection to lock the tautomer and direct reactivity to C3.
-
Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).
-
Rationale: These groups prevent catalyst poisoning by the free nitrogen and sterically shield the N1/N2 region, forcing the catalyst toward the C3 position.
Protocol A: Chemoselective C3-H Arylation
Objective: Install an aryl group at C3 using an Aryl Iodide (Ar-I) coupling partner without disturbing the C6-Br bond.
Mechanism: Concerted Metalation-Deprotonation (CMD). Unlike traditional cross-coupling (Pd(0)/Pd(II)), this cycle operates via a Pd(II)/Pd(0) manifold where the C-H bond cleavage is the turnover-limiting step, assisted by a carbonate base. By using Aryl Iodides , we exploit the rate difference in oxidative addition: Pd(0) inserts into Ar-I significantly faster than Ar-Br (C6-Br), ensuring the catalyst engages the coupling partner first, not the substrate's halogen.
Experimental Workflow
Reagents:
-
Substrate: N1-SEM-5-(Boc-amino)-6-bromo-indazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)
Step-by-Step Protocol:
-
Setup: In a glovebox or under strictly inert Ar atmosphere, charge a dried reaction vial with the Indazole substrate (0.2 mmol), Ar-I (0.3 mmol), Pd(OAc)₂ (4.5 mg), Phenanthroline (7.2 mg), and Cs₂CO₃ (130 mg).
-
Solvation: Add anhydrous DMA (2.0 mL). Seal the vial with a Teflon-lined cap.
-
Activation: Heat the reaction block to 100 °C (internal temp).
-
Note: Do not exceed 110 °C. Higher temperatures increase the risk of Pd insertion into the C6-Br bond.
-
-
Monitoring: Monitor via LC-MS at 2h and 12h. Look for the product mass [M + Ar - H].
-
Checkpoint: If des-bromo byproduct (hydrodehalogenation) is observed, lower temp to 80 °C and switch solvent to Toluene.
-
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash filtrate with water (3x) to remove DMA. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: The 1,10-Phenanthroline ligand is crucial. It creates a cationic Pd species that is electrophilic enough to activate the C3-H bond but, due to the lack of phosphine ligands, is less prone to oxidative addition into the electron-rich aryl bromide at C6.
Protocol B: Iridium-Catalyzed C-H Borylation
Objective: Install a pinacolboronate ester (BPin) at C3 (or C4/C7 depending on sterics) to create a nucleophilic handle orthogonal to the C6-Br electrophile.
Mechanism: The active species is a tris-boryl Iridium complex. The reaction is governed purely by sterics. The C3-H is the most accessible proton on the protected indazole ring. The C4-H is blocked by the C5-Boc group, and C7-H is blocked by the N1-protecting group and C6-Br.
Experimental Workflow
Reagents:
-
Substrate: N1-SEM-5-(Boc-amino)-6-bromo-indazole (1.0 equiv)
-
Boron Source: B₂Pin₂ (Bis(pinacolato)diboron) (1.0 equiv)
-
Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: THF or MTBE (anhydrous)
Step-by-Step Protocol:
-
Catalyst Pre-formation: In a glovebox, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.
-
Reaction Assembly: Add the Indazole substrate (1.0 mmol) and B₂Pin₂ (1.0 mmol) to a separate vial. Transfer the catalyst solution to this vial. Rinse with additional THF (2 mL).
-
Reaction: Seal and heat to 60 °C for 4-16 hours.
-
Note: This reaction is extremely mild. The C6-Br bond is completely inert to Ir(III) borylation conditions.
-
-
Workup: Evaporate volatiles directly.
-
Purification: Rapid filtration through a short silica plug (Hexane/EtOAc).
-
Caution: Boronic esters can be unstable on silica. Use neutral alumina if degradation is observed.
-
Comparative Analysis & Decision Matrix
| Feature | Method A: Pd-Catalyzed Arylation | Method B: Ir-Catalyzed Borylation |
| Primary Transformation | C-H | C-H |
| C6-Br Integrity | Moderate Risk (Temp control critical) | Excellent (Chemically inert) |
| Reactivity Profile | Electrophilic (CMD) | Steric Control |
| Substrate Requirement | N1-Protection Recommended | N1-Protection Mandatory |
| Ideal Application | Rapid library synthesis of C3-Biaryls | Preparing intermediates for Suzuki coupling |
Visualizing the Logic
The following diagram illustrates the divergent pathways and the mechanistic logic ensuring chemoselectivity.
Caption: Divergent synthetic workflow for C3-functionalization. Method A utilizes kinetic differentiation of halides; Method B utilizes steric orthogonality.
References
-
Ye, M., Edmunds, A. J., Morris, J. A., Saleh, D., Loiseleur, O., & Yu, J. Q. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide.[3] Chemical Science, 4(6), 2506-2515. Link
-
Hagui, W., Doucet, H., & Soulé, J. F. (2019). Palladium-Catalyzed C3-H Arylation of 2H-Indazoles with Aryl Bromides. ChemCatChem, 11(16), 4111-4116. Link
-
Larsen, M. A., & Hartwig, J. F. (2014).[4] Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link
-
Yamaguchi, J., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals. Annual Review of Biochemistry, 81, 851-876. Link
Sources
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
Application Note & Protocols: Synthesis of Heterocyclic Libraries Utilizing Brominated Indazole Scaffolds
Abstract
The Indazole Scaffold: A Privileged Framework in Drug Discovery
The power of library synthesis in modern drug discovery lies in the ability to systematically explore chemical space around a core molecular framework or "scaffold."[][7] The indazole ring system, a fusion of benzene and pyrazole, has consistently demonstrated its value, appearing in drugs targeting a wide array of diseases, from cancer (e.g., Pazopanib, Axitinib) to chemotherapy-induced nausea (e.g., Granisetron).[1][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, while the two nitrogen atoms offer key hydrogen bonding capabilities, making it an ideal anchor for interacting with biological targets.[8][9]
The strategic introduction of a bromine atom onto the indazole core transforms it into a powerful platform for diversification. Halogenated intermediates are exceptionally useful in organic synthesis, serving as key precursors for numerous transformations, particularly palladium-catalyzed cross-coupling reactions.[10][11] This approach allows for the modular and efficient construction of large compound libraries from a common brominated intermediate.
Strategic Bromination of the Indazole Core
The position of bromination on the indazole ring is critical and can be controlled through careful selection of reagents and reaction conditions. Direct C-H bromination often utilizes reagents like N-Bromosuccinimide (NBS). The regioselectivity is influenced by the electronic properties of existing substituents and whether the indazole nitrogen is protected. For instance, studies have demonstrated efficient and regioselective bromination at the C7 position of 4-substituted 1H-indazoles, providing a specific handle for subsequent functionalization.[12][13] Metal-free halogenation methods have also been developed, offering environmentally benign alternatives.[10][11]
Core Synthetic Methodologies for Library Diversification
The brominated indazole scaffold is a versatile precursor for introducing C-C, C-N, and C-O bonds, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry due to their broad substrate scope and functional group tolerance.[14]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for creating C(sp²)-C(sp²) bonds.[14] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[15] Its utility in library synthesis is immense due to the commercial availability of thousands of diverse boronic acids.
Causality in Protocol Design:
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, often used for its reliability.[16][17] For more challenging couplings, catalyst systems involving Pd(OAc)₂ with specialized phosphine ligands are employed.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands often improve reaction rates and yields.
-
Base: A base, such as Cs₂CO₃ or K₂CO₃, is crucial for the transmetalation step, activating the boronic acid.[15][18] Cesium carbonate is often more effective due to its higher solubility and basicity.[16]
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is frequently used to dissolve both the organic and inorganic reagents.[14][16]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is otherwise challenging.[19][20] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, making it indispensable for creating libraries of potential drug candidates.[21]
Causality in Protocol Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often required to promote the reductive elimination step, which is the C-N bond-forming event.[22] The choice of palladium precursor is often Pd₂(dba)₃ or Pd(OAc)₂.[21][22]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[21]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[23][24] This introduces a linear, rigid alkynyl moiety, which can serve as a unique linker or pharmacophore element. The resulting alkyne can also be a handle for further chemistry, such as "click" reactions.
Causality in Protocol Design:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne by forming a copper acetylide intermediate.[23][24]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as the base and often as the solvent. It serves to deprotonate the alkyne and neutralize the H-X acid formed during the reaction.
-
Copper-Free Variants: Concerns about the environmental impact and potential homocoupling side-reactions caused by copper have led to the development of copper-free Sonogashira protocols.[24][25] These often require carefully designed palladium/ligand systems to function efficiently.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: Regioselective C7-Bromination of a 4-Substituted-1H-Indazole
This protocol is adapted from demonstrated methods for regioselective bromination.[12]
-
Reagents & Materials:
-
4-Substituted-1H-indazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a round-bottom flask, add the 4-substituted-1H-indazole (1.0 equiv).
-
Dissolve the starting material in ACN or DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equiv) portion-wise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-4-substituted-1H-indazole.
-
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling for Library Synthesis
This protocol is optimized for generating a library in parallel, for example, in a 24-well plate format. It is based on microwave-assisted methods which significantly accelerate reaction times.[16][18]
-
Reagents & Materials:
-
7-Bromo-1H-indazole scaffold (1.0 equiv, e.g., 0.1 mmol)
-
Array of aryl/heteroaryl boronic acids (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent mixture: 1,4-Dioxane/Ethanol/Water (3:1.5:0.5 v/v/v)
-
Microwave reaction vials with stir bars
-
Microwave reactor
-
-
Procedure:
-
To each microwave vial, add the 7-bromo-1H-indazole (1.0 equiv), the corresponding boronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add the degassed solvent mixture to each vial to achieve a concentration of ~0.1 M.
-
Seal the vials and place them in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 30-60 minutes.
-
After the reaction is complete, cool the vials to room temperature.
-
Dilute each reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Analyze and purify the resulting library members using high-throughput techniques like automated flash chromatography and LC-MS.
-
Protocol 3: Parallel Buchwald-Hartwig Amination
-
Reagents & Materials:
-
7-Bromo-1H-indazole scaffold (1.0 equiv, e.g., 0.1 mmol)
-
Array of primary/secondary amines (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Reaction vials with screw caps and septa, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere: To each vial, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
Add the 7-bromo-1H-indazole (1.0 equiv) to each vial.
-
Add anhydrous toluene to each vial (~0.2 M).
-
Add the corresponding amine (1.2 equiv) to each vial.
-
Seal the vials tightly and place them in a heating block set to 100 °C.
-
Stir the reactions for 4-12 hours. Monitor by LC-MS.
-
Upon completion, cool to room temperature.
-
Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via chromatography.
-
Data Presentation and Analysis
Systematic evaluation of a synthesized library requires clear data presentation. The results from a diversification campaign are best summarized in a table, allowing for easy comparison of yields and identification of trends.
Table 1: Representative Results for Suzuki-Miyaura Coupling with 7-Bromo-indazole | Entry | Boronic Acid Partner | Product Structure | Yield (%) | |:-----:|:----------------------:|:-----------------:|:---------:| | 1 | 4-Methoxyphenylboronic acid |
| 71[12] | | 2 | Thiophene-2-boronic acid | | 80[12] | | 3 | Furan-2-boronic acid | | 72[12] | | 4 | Pyridine-3-boronic acid | | 65 | | 5 | N-Boc-pyrrole-2-boronic acid | | 78[17] |Note: Yields are illustrative based on literature precedents. Product structures are placeholders.
Characterization: Each library member should be characterized to confirm its identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used for rapid purity assessment and confirmation of the molecular weight.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise structure of the final compounds.
Conclusion
The use of brominated indazole scaffolds provides a robust and highly efficient strategy for the synthesis of diverse heterocyclic libraries. By mastering a core set of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—researchers can rapidly and systematically functionalize the privileged indazole core. This modular approach accelerates the drug discovery process, enabling comprehensive SAR studies and increasing the probability of identifying novel, potent, and selective therapeutic agents.
References
-
Bara, T. J., & D. M. T. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]
-
Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Wang, J., Shi, D., Wang, Z., Ren, F., Li, X., You, Y., Liu, X., & Lou, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry. [Link]
-
Sharma, A., Kumar, V., & Kumar, R. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2009). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. [Link]
-
Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]
-
Zhang, Y., & Song, D. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Attanasi, O. A., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wray, B. C., & Stambuli, J. P. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters. [Link]
-
Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Recent Development of Heterocyclic Compounds with Indazole Moiety as Potential Antiparasitic Agents. PubMed. [Link]
-
Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Kemp, S. J., & Whitwood, A. C. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Development of Heterocyclic Compounds with Indazole Moiety as Potential Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society [acs.digitellinc.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-(Boc-amino)-6-bromo-1H-indazole
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 5-(Boc-amino)-6-bromo-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve challenges.
Question 1: My reaction shows low or no conversion to the desired product. Where should I begin troubleshooting?
Answer:
Low or no conversion is the most common issue and typically points to a problem with one of the core reaction components: the catalyst system, the base, or the reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1] Its failure to initiate the catalytic cycle is a primary cause of reaction failure.
-
Causality: The first step in the catalytic cycle is the oxidative addition of the palladium(0) species into the C-Br bond of your indazole.[2] If the active Pd(0) catalyst is not formed or is deactivated, the entire process halts. For aryl bromides like your substrate, a sufficiently electron-rich and sterically appropriate ligand is needed to facilitate this step.
-
Solutions:
-
Catalyst Choice: For N-heterocyclic substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ , is an excellent and frequently successful starting point.[3][4] It has shown high yields in the coupling of similar 5-bromoindazoles.[3][5] Other catalysts like Pd(PPh₃)₄ can be less effective for this substrate class.[6]
-
Catalyst Quality: Ensure your palladium source is of good quality. Older palladium salts or catalysts can lose activity.[7] Using a pre-catalyst can often lead to more reproducible results.[7]
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black and halting the reaction.[1][8] It is critical to thoroughly degas your solvent and the reaction mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes) before adding the catalyst.[9]
-
-
-
Inadequate Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][10]
-
Causality: The base facilitates the formation of a boronate species (-B(OR)₃⁻), which is more nucleophilic and readily transfers its organic group to the palladium center during transmetalation.[10] An inappropriate or weak base will lead to a stalled reaction.[7]
-
Solutions:
-
Base Selection: An aqueous solution of a moderately strong inorganic base is standard. K₂CO₃ (potassium carbonate) is a reliable choice for this substrate.[3][11] Other options include K₃PO₄ or Cs₂CO₃.[12]
-
Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system like dioxane/water or DME/water helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[9]
-
-
-
Suboptimal Temperature: Suzuki couplings are sensitive to temperature.
-
Causality: The reaction needs enough thermal energy to overcome the activation barriers of the catalytic steps, particularly the oxidative addition and reductive elimination.
-
Solution: For bromoindazoles, a temperature range of 80-100 °C is typically effective.[3][9][11] If you see no reaction at 80 °C, consider increasing the temperature to 90 or 100 °C, while monitoring for potential decomposition.
-
Question 2: My reaction is messy, with significant side products. How can I identify and minimize them?
Answer:
Side product formation directly consumes your starting materials and complicates purification, leading to lower isolated yields. The most common culprits are dehalogenation, homocoupling, and protodeboronation.
-
Dehalogenation: You observe the formation of 5-(Boc-amino)-1H-indazole (your starting material without the bromine).
-
Causality: This occurs when the palladium complex, after oxidative addition, abstracts a hydride from another source (like an amine base or an alcohol solvent) and then reductively eliminates the arene and hydride, replacing the bromine with a hydrogen.[1][7]
-
Solutions:
-
Avoid Hydride Sources: If using amine bases or alcohol solvents, consider switching to carbonate bases and ethereal solvents like dioxane or DME.[1][7]
-
Minimize Reaction Time: Prolonged heating can increase the likelihood of dehalogenation.[7] Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
-
-
Homocoupling: You observe a biaryl byproduct formed from two molecules of your boronic acid coupling together.
-
Protodeboronation: Your boronic acid is being converted back to the corresponding arene before it can couple.
-
Causality: This is the cleavage of the C-B bond by a proton source, effectively destroying your nucleophile.[8] Boronic acids, especially heteroaryl boronic acids, can be susceptible to this, and the presence of protonable heteroatoms in the aromatic ring can accelerate the process.[1]
-
Solutions:
-
Use Fresh Reagents: Boronic acids can degrade upon storage. Use freshly purchased or recently purified boronic acid.[7]
-
Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts, which are often more resistant to protodeboronation.[7]
-
Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can help compensate for any degradation that occurs during the reaction.[7]
-
-
Question 3: Could the Boc protecting group be causing issues?
Answer:
Yes, the N-Boc (tert-butyloxycarbonyl) group can be labile under certain conditions, although it is generally stable to standard Suzuki conditions.
-
Causality: The Boc group can be cleaved under strongly acidic or highly basic conditions, or at elevated temperatures for prolonged periods.[13] While the typical bases (K₂CO₃, K₃PO₄) are not strong enough to cause rapid cleavage at 80-100 °C, partial deprotection can occur, leading to a mixture of products and complicating purification. The resulting free amine on the indazole ring could also potentially coordinate to the palladium catalyst, inhibiting its activity.
-
Solutions:
-
Milder Conditions: If you suspect Boc cleavage is an issue, try to use the mildest effective conditions. This means using the lowest possible temperature and avoiding excessively strong bases.
-
Monitor Reaction Carefully: Check for the appearance of the deprotected product by LC-MS during the reaction.
-
Confirm Substrate Integrity: The N-Boc indazole itself has been shown to be a very good substrate for Suzuki coupling, and the ease of its subsequent removal makes the coupled product a valuable synthetic intermediate.[3] In most optimized protocols, it should not be a primary point of failure.
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Suzuki Coupling?
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][12]
What is the best catalyst system for coupling with this compound?
While many catalyst systems exist, studies on similar 5-bromoindazole substrates provide a clear starting point. The choice of ligand is crucial for catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | Highly Recommended. Showed excellent yield and short reaction time for a similar 5-bromo-1-ethyl-1H-indazole substrate.[3][6] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield. Electron-rich, bulky phosphines can be effective but were outperformed by dppf in this case.[4][6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency. Often a general-purpose catalyst but less effective for this specific heterocyclic system.[6] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | Good-Excellent | Buchwald ligands like SPhos are excellent for coupling aryl chlorides and can be very effective for challenging aryl bromides as well.[14] |
Recommended Starting Protocol
This detailed protocol provides a robust starting point for your experiment. Remember that optimization may be necessary for your specific boronic acid partner.
Experimental Workflow Diagram
Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.3 equiv.)[7]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv., 5 mol%)[9]
-
Anhydrous 1,4-Dioxane and Degassed Water (4:1 mixture)[9][11]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add the 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent is a good starting point).
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.[9]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[9] Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromoindazole is consumed (typically 2-12 hours).[9][11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[9]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[9]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378–4391. Retrieved from [Link]
-
ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
Chemistry Channel. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-1000. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
PubMed Central. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(3), 649-656. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Troubleshooting solubility issues with 5-(Boc-amino)-6-bromo-1H-indazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-(Boc-amino)-6-bromo-1H-indazole. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have curated this information to ensure scientific integrity and practical utility in your research endeavors.
Understanding the Challenge: Solubility of a Key Building Block
This compound is a vital heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The indazole scaffold is a privileged structure in drug discovery, and the bromo- and Boc-amino functionalities offer versatile handles for further chemical modifications.[1] However, like many aromatic and heterocyclic compounds, its solubility can present challenges in various experimental settings. This guide will address these issues head-on, providing you with the knowledge to overcome them effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What are the general solubility characteristics of this compound?
Based on its structural features—a planar aromatic indazole core, a lipophilic Boc protecting group, and a bromine substituent—this compound is expected to have low solubility in aqueous solutions and higher solubility in common organic solvents. The calculated LogP value of approximately 2.98 further suggests its lipophilic nature.[2]
Q2: In which organic solvents is this compound typically soluble?
Q3: My compound is not dissolving in my reaction solvent. What is the first thing I should try?
If you are experiencing solubility issues, the first step is to ensure you are using an appropriate solvent. For many reactions, polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are good starting points. If the reaction chemistry allows, gentle heating and sonication can also significantly aid dissolution.
Q4: Can I use a co-solvent system to improve solubility?
Yes, co-solvent systems are a very effective strategy. For reactions that can tolerate it, a mixture of a good organic solvent with a less polar co-solvent can enhance solubility. For example, in Suzuki-Miyaura coupling reactions involving bromoindazoles, mixtures of 1,4-dioxane and water are commonly used.[3][4]
Q5: How does the Boc protecting group affect solubility?
The tert-butoxycarbonyl (Boc) group is relatively nonpolar and bulky, which generally increases the lipophilicity of the molecule compared to the parent amine. This can lead to decreased solubility in polar solvents but may improve solubility in nonpolar organic solvents.
Troubleshooting Guide: Tackling Solubility Issues Head-On
This section provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your experiments.
Issue 1: Compound fails to dissolve in the chosen solvent at room temperature.
-
Underlying Cause: The crystal lattice energy of the solid compound may be too high to be overcome by the solvent at ambient temperature. The solvent may also be a poor match for the solute's polarity.
-
Troubleshooting Workflow:
Issue 2: Compound precipitates out of solution during a reaction.
-
Underlying Cause: A change in the reaction mixture's composition or temperature may be reducing the compound's solubility. For example, the formation of byproducts or consumption of a solubilizing starting material can alter the solvent properties.
-
Solutions:
-
Increase Solvent Volume: If the reaction concentration is high, diluting the mixture with more of the same solvent can help keep the compound in solution.
-
Add a Co-solvent: Introduce a small percentage of a stronger, compatible solvent to increase the overall solvating power of the medium.
-
Maintain Temperature: If the reaction was initiated at a higher temperature, ensure the temperature is maintained throughout the process to prevent precipitation upon cooling.
-
Issue 3: Difficulty in finding a suitable solvent system for purification by column chromatography.
-
Underlying Cause: The compound may have very similar polarity to impurities, or it may have limited solubility in common chromatography solvents.
-
Solutions:
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.
-
Ternary Solvent Systems: If binary systems fail, a third solvent can sometimes provide the necessary selectivity. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can improve the separation.
-
Alternative Chromatography: Consider alternative techniques such as supercritical fluid chromatography (SFC), which can be effective for compounds with low solubility in typical HPLC solvents. [5]
-
Data Presentation: Physicochemical Properties and Qualitative Solubility
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate | [2] |
| CAS Number | 1799835-16-7 | [2] |
| Molecular Formula | C₁₂H₁₄BrN₃O₂ | [2] |
| Molecular Weight | 312.17 g/mol | [2] |
| Calculated LogP | 2.98 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, inferred from synthetic protocols of structurally related compounds.
| Solvent | Type | Anticipated Solubility | Rationale/Context of Use |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used as a reaction solvent for coupling reactions. [6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Often used for creating stock solutions and in biological assays. |
| Dichloromethane (DCM) | Nonpolar | Soluble | Used as a reaction solvent for Boc protection and other transformations. [7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile solvent for a range of organic reactions. [8] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Frequently used as an extraction and chromatography solvent. [9] |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly to Moderately Soluble | Can be used in co-solvent systems or for recrystallization. [7] |
| 1,4-Dioxane | Nonpolar | Soluble | Often used in Suzuki and other cross-coupling reactions, typically with water. [10] |
| Hexane / Heptane | Nonpolar | Sparingly Soluble to Insoluble | Primarily used as a non-polar component in chromatography solvent systems to elute less polar compounds. [3] |
| Water | Polar Protic | Insoluble | The compound is highly nonpolar and not expected to be soluble in water. |
Experimental Protocols
To provide practical guidance, we have outlined a general protocol for preparing a stock solution of this compound, which is a common first step in many experimental workflows.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for use in chemical reactions or biological assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Appropriate volumetric flask
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution to 30-40 °C to aid dissolution. Caution: Ensure the compound is stable at this temperature.
-
-
Storage: Once fully dissolved, store the stock solution in a tightly sealed container at -20 °C or -80 °C, protected from light and moisture. It is recommended to store in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a stock solution.
References
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
PMC. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
PubChem. 3-Amino-5-bromo-1H-indazole. [Link]
-
Chem-Impex. N-Boc-5-bromo-1H-indazole. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
PubChemLite. Tert-butyl n-(6-bromo-1h-indazol-3-yl)carbamate. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]
-
Alchimica. Tert-butyl (6-bromo-1H-indazol-5-yl)carbamate. [Link]
-
PMC. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. [Link]
-
Supporting Information. [Link]
-
Hoffman Fine Chemicals. tert-Butyl (2-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)carbamate. [Link]
-
PMC. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
Organic Syntheses. Oxidation of 5-Aminotetrazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 6. rsc.org [rsc.org]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during Boc removal of indazole derivatives
Welcome to the Technical Support Center. Removing the tert-butyloxycarbonyl (Boc) protecting group from indazole derivatives is a routine yet deceptively complex transformation in medicinal chemistry. Due to the unique electronic properties of the indazole core, standard acidic deprotection often leads to frustrating side reactions, such as alkylation or substrate degradation.
As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure high-yielding, clean deprotections.
Part 1: Mechanistic Insights & FAQs
Q: Why does my N-Boc indazole undergo side reactions during standard TFA deprotection? A: The causality lies in the electronic structure of the indazole ring and the mechanism of acidic Boc cleavage. Indazole is an electron-rich 10-π aromatic system with nucleophilic carbon centers, presenting annular tautomerism between the N1 and N2 positions[1]. When strong acids like trifluoroacetic acid (TFA) are used, the Boc group is protonated and cleaves to generate a highly electrophilic tert-butyl cation. If not immediately quenched, this carbonium ion acts as an alkylating agent, undergoing a Friedel-Crafts-type reaction with the unprotected indazole ring. This results in irreversible tert-butylation side products (observed as a +56 Da mass shift in LC-MS).
Q: Why can I use basic conditions to remove the N-Boc group from indazoles, but not from aliphatic amines? A: Aliphatic N-Boc groups are highly stable to bases because the nitrogen lone pair donates into the carbamate carbonyl, reducing its electrophilicity. However, when the Boc group is attached to the N1 or N2 position of an indazole, the nitrogen lone pair is delocalized into the aromatic ring. This electron withdrawal significantly increases the electrophilicity of the carbamate carbonyl carbon. Consequently, mild nucleophiles like methoxide (NaOMe) can attack the carbonyl, forming a tetrahedral intermediate that collapses to release the free indazole and methyl tert-butyl carbonate[2][3].
Part 2: Troubleshooting Guide & Optimization
Problem 1: Significant t-butylation of the indazole core.
-
Diagnostic: LC-MS shows a mass of [M+H]⁺ + 56 Da.
-
Solution A (Acidic): Implement a scavenger cocktail. Adding Triisopropylsilane (TIPS) and water to your TFA/DCM mixture intercepts the tert-butyl cation. TIPS acts as a hydride donor, reducing the cation to volatile isobutane, while water quenches it to tert-butanol[4].
-
Solution B (Basic): Switch to a basic deprotection strategy using catalytic NaOMe in methanol. This completely avoids the generation of the tert-butyl cation[3].
Problem 2: Cleavage of orthogonal acid-sensitive groups (e.g., t-butyl esters, aliphatic Boc amines).
-
Diagnostic: Loss of other protecting groups alongside the indazole N-Boc group.
-
Solution: Employ orthogonal basic deprotection. A catalytic amount of NaOMe in dry methanol at room temperature will selectively cleave the indazole N-Boc group while leaving aliphatic Boc groups and tert-butyl esters completely intact[3].
Problem 3: Incomplete deprotection under standard conditions.
-
Diagnostic: Starting material persists after 4+ hours of reaction time.
-
Solution: For sterically hindered or highly deactivated indazoles, standard TFA may be insufficient. Consider using oxalyl chloride in methanol, which generates HCl in situ and acts via an electrophilic activation mechanism, often driving recalcitrant deprotections to completion within 1-4 hours at room temperature[5]. Alternatively, neutral boiling water has been reported to catalyze selective Boc removal via dual acid/base catalysis[6].
Part 3: Quantitative Data Comparison
To assist in selecting the optimal conditions for your specific substrate, the following table summarizes the performance metrics of various deprotection strategies:
| Deprotection Strategy | Reagents | Mechanistic Pathway | Orthogonal Selectivity | Side Reaction Risk |
| Standard Acidic | TFA / DCM | Cationic (t-butyl cation generation) | Poor (cleaves all acid-labile groups) | High (Friedel-Crafts alkylation)[7] |
| Acidic + Scavengers | TFA / TIPS / H₂O | Cationic with hydride/nucleophile quenching | Poor | Low (cation is intercepted)[4] |
| Mild Basic | NaOMe (cat.) / MeOH | Nucleophilic acyl substitution | Excellent (retains aliphatic Boc & esters) | Very Low[3] |
| Electrophilic | Oxalyl Chloride / MeOH | Electrophilic activation / in situ HCl | Moderate | Low[5] |
| Thermal / Neutral | Boiling Water | Dual acid/base catalysis | Good | Low[6] |
Part 4: Validated Experimental Protocols
Protocol A: Mild Basic Deprotection (Orthogonal & Alkylation-Free)[4]
Use this protocol when your molecule contains other acid-sensitive moieties or is highly prone to electrophilic aromatic substitution.
-
Preparation: Dissolve the N-Boc indazole derivative in anhydrous methanol to achieve a concentration of 0.1 M under an inert atmosphere (nitrogen or argon).
-
Initiation: Add a catalytic amount of sodium methoxide (NaOMe, 0.1 to 0.2 equivalents) to the solution.
-
Causality Note: The catalytic base is sufficient because the leaving group (indazole anion) is relatively stable, and the reaction is thermodynamically driven by the irreversible formation of methyl tert-butyl carbonate.
-
-
Monitoring: Stir the reaction at room temperature. Monitor progression via Thin-Layer Chromatography (TLC).
-
Self-Validation: The reaction is typically complete within 1 to 3 hours. The complete disappearance of the higher-Rf starting material spot confirms successful nucleophilic cleavage.
-
-
Quenching & Workup: Dilute the mixture with deionized water (equal volume to methanol) to quench the reaction. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free indazole.
Protocol B: Acidic Deprotection with Cation Scavengers[5]
Use this protocol when basic conditions are incompatible with your substrate (e.g., presence of base-labile Fmoc or ester groups).
-
Preparation: Dissolve the N-Boc indazole in dichloromethane (DCM) to a concentration of 0.1 M.
-
Scavenger Addition: Add Triisopropylsilane (TIPS) and deionized water. A standard highly scavenged cocktail ratio is TFA:DCM:TIPS:H₂O (45:45:5:5 v/v).
-
Causality Note: TIPS acts as a hydride donor to reduce the t-butyl cation to isobutane, while water acts as a nucleophilic trap, preventing the cation from alkylating the electron-rich indazole core.
-
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the Trifluoroacetic acid (TFA) dropwise to prevent exothermic degradation.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by LC-MS until the[M+H]⁺ peak matches the exact deprotected mass.
-
Workup: Concentrate the mixture under a gentle stream of nitrogen.
-
Self-Validation: Avoid excessive heating during concentration to prevent thermal degradation of the newly unprotected indazole. Neutralize the crude residue with saturated aqueous NaHCO₃ and extract with DCM.
-
Part 5: Decision Workflow Visualization
Decision workflow for selecting the optimal N-Boc deprotection strategy for indazole derivatives.
Part 6: References
1.[2] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. 2.[7] Technical Support Center: N-Protecting Group Removal from Indole Derivatives. Benchchem. 3.[3] Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications (Taylor & Francis). 4.[5] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 5. Boc Resin Cleavage Protocol. Sigma-Aldrich. 6.[6] Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications (Semantic Scholar). 7.[4] Imidazol-1-ylethylindazole Voltage-Gated Sodium Channel Ligands Are Neuroprotective during Optic Neuritis in a Mouse Model of Multiple Sclerosis. Journal of Medicinal Chemistry (PubMed Central). 8.[1] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules (PubMed Central).
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Imidazol-1-ylethylindazole Voltage-Gated Sodium Channel Ligands Are Neuroprotective during Optic Neuritis in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xray.uky.edu [xray.uky.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(Boc-amino)-6-bromo-1H-indazole
[1][2][3]
Executive Summary & Chemical Profile
This guide addresses the purification of 5-(Boc-amino)-6-bromo-1H-indazole , a critical "Tier 1" intermediate often used in the synthesis of kinase inhibitors (e.g., PARP, FGFR inhibitors).[1][2][3]
The Core Challenge: This molecule presents a "solubility paradox."[3] The indazole core is polar and capable of hydrogen bonding (H-bond donor/acceptor), while the Boc group and bromine atom add significant lipophilicity.[2] Furthermore, the free indazole N-H is acidic (
Chemical Safety & Handling Data
| Property | Specification | Handling Note |
| Molecular Weight | ~312.16 g/mol | -- |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air; store under inert gas.[1][2][3][4] |
| Solubility (Good) | DMSO, DMF, THF, EtOAc (hot) | Dissolves well in polar aprotic solvents.[2][3] |
| Solubility (Poor) | Hexanes, Water, Diethyl Ether | Useful for precipitation/trituration.[3] |
| Stability | Acid-sensitive (Boc) | Avoid unbuffered silica or heating >50°C in acidic media.[1][2][3] |
Decision Matrix: Selecting Your Method
Do not default to flash chromatography immediately.[1][3] Use this decision matrix to preserve yield and reduce solvent waste.
Figure 1: Strategic workflow for determining the optimal purification path based on the physical state of the crude material.[1][2]
Method A: Trituration (The "Sticky Tar" Fix)[2]
Scenario: Your crude product is a dark, viscous oil or sticky foam.[3] This is common due to residual high-boiling solvents (DMF/DMSO) or lipophilic byproducts (e.g., excess Boc anhydride).[1][2][3]
Mechanism: The Boc-indazole is moderately soluble in Dichloromethane (DCM) but insoluble in Hexanes.[1][3] By creating a supersaturated solution, we force the product to precipitate while impurities remain in the mother liquor.
Protocol:
-
Dissolution: Dissolve the crude tar in the minimum amount of DCM (approx. 2–3 mL per gram of crude).[3]
-
Tip: If it doesn't dissolve fully, sonicate for 30 seconds.[3]
-
-
Precipitation: While stirring rapidly, add Hexanes (or Heptane) dropwise.
-
Ratio: Target a final ratio of 1:5 (DCM:Hexane).
-
-
Observation: A precipitate should form. If an "oil out" occurs (droplets instead of solid), heat the mixture gently to 35°C until homogenous, then cool slowly to 0°C.
-
Filtration: Collect the solid via vacuum filtration.[3] Wash the cake with cold Hexanes.
Method B: Buffered Flash Chromatography (High Purity)[1][2][3]
Scenario: You need to separate regioisomers (e.g., 4-bromo vs. 6-bromo) or remove unreacted starting material.[1][2][3]
Critical Warning: Standard silica gel is slightly acidic (
-
Degrade the Boc group (slowly).[3]
-
Protonate the indazole nitrogen, causing severe "tailing" or streaking, which ruins separation resolution.[3]
The Fix: You must buffer your mobile phase.
Optimized Protocol:
-
Stationary Phase: High-performance spherical silica (20–40 µm).[1][2][3]
-
Mobile Phase A: Hexanes (or Heptane).[3]
-
Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .[1][3]
-
Note: Premix the TEA into the EtOAc bottle to ensure consistent buffering.
-
Gradient Profile:
| Column Volume (CV) | % Mobile Phase B | Purpose |
|---|---|---|
| 0–2 | 5% | Equilibrate & elute non-polar grease |
| 2–10 | 5% → 40% | Linear gradient (Product typically elutes ~25-30%) |
| 10–12 | 40% | Isocratic hold (Ensure complete elution) |[1][2][3]
Why this works: The TEA neutralizes the acidic sites on the silica gel and ensures the indazole remains in its neutral, free-base form, resulting in sharp, symmetrical peaks [1].[2]
Method C: Recrystallization (Scalability)[1][2][3]
Scenario: You are working on a >5g scale and column chromatography is too expensive or time-consuming.
Solvent System: Ethanol/Water (Polar) or EtOAc/Heptane (Non-polar).[3] Recommendation:Ethanol/Water is often superior for removing regioisomers in bromo-indazoles [2].[1][3]
Protocol (Ethanol/Water):
-
Reflux: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.[3]
-
Clarification: If the solution is dark/cloudy, filter while hot (use a heated funnel to prevent premature crashing).[3]
-
Nucleation: Remove from heat. Add Water dropwise until a faint, persistent turbidity appears.[3]
-
Crystallization: Re-heat to clear the solution, then allow it to cool to room temperature undisturbed for 2 hours. Then move to a 4°C fridge overnight.
-
Harvest: Filter the off-white needles and wash with cold 50% EtOH/Water.
Troubleshooting & FAQs
Q1: I see two spots on my TLC that merge into one peak on the column. What is happening?
-
Diagnosis: This is likely Tautomerism , not impurities.[3] Indazoles exist in dynamic equilibrium between 1H- and 2H- forms.[1][2][3]
-
Solution: Do not try to separate them. In solution (NMR/LCMS), they will appear as one average set of signals.[3] If the spots are distinct and far apart (
difference > 0.2), they may be regioisomers (e.g., 4-bromo vs 6-bromo) formed during the bromination step.[1][2][3]
Q2: My product is turning purple/brown on the shelf.
-
Diagnosis: Oxidation of the aromatic amine or bromide instability.[3]
-
Solution: Amino-indazoles are light- and air-sensitive.[1][2][3] Store the purified product in an amber vial under Argon at -20°C.
Q3: The Boc group disappeared during concentration (Rotavap).
-
Solution: Never heat the water bath above 40°C. If you used TFA or HCl in a previous step, ensure the crude was fully neutralized (wash with saturated
) before concentration.[3] Residual acid + Heat = De-Boc.[1][3]
Q4: I have poor recovery after crystallization.
References
-
BenchChem Technical Support. (2025).[1][3][5][6][7] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from [1][2][3]
-
Google Patents. (2011).[1][3] Method for separating and purifying substituted indazole isomers (CN101948433A).[3] Retrieved from
-
Thiruvalluvar, A. et al. (2021).[3][8] tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Retrieved from
-
PubChem. (2025).[1][3][9] 5-Amino-6-bromo-1H-indazole (Compound Summary). National Library of Medicine.[1][3] Retrieved from [1][2][3]
Sources
- 1. 3-Amino-5-bromo-1H-indazole | C7H6BrN3 | CID 817910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Regioselectivity issues in alkylation of 5-(Boc-amino)-6-bromo-1H-indazole
The following technical guide addresses the regioselectivity challenges associated with the alkylation of 5-(Boc-amino)-6-bromo-1H-indazole . This content is structured for researchers and drug development professionals, focusing on mechanistic insights, troubleshooting, and validated protocols.
Topic: Optimizing Regioselectivity (N1 vs. N2) in Indazole Alkylation Target Molecule: 5-(tert-butoxycarbonylamino)-6-bromo-1H-indazole Applicability: Kinase inhibitor synthesis (e.g., Axitinib analogs), Late-stage diversification.
Core Technical Insight: The Regioselectivity Paradox
The alkylation of this compound presents a classic heterocyclic challenge: distinguishing between the N1 and N2 nitrogen atoms. While the N1-alkylated product is typically the thermodynamic preference and the biologically relevant isomer for many kinase inhibitors, the N2-alkylated isomer often forms as a significant impurity (or major product) under kinetic control.
Mechanistic Drivers[1]
-
Tautomeric Equilibrium: The starting material exists primarily as the 1H-tautomer (thermodynamically favored). However, deprotonation yields a delocalized anion that can react at either nitrogen.
-
Electronic Influence (6-Bromo): The bromine at C6 is an electron-withdrawing group (EWG). While not sterically crowding N1 directly (as a C7 substituent would), it reduces the electron density of the ring system.
-
Steric Influence (5-Boc-amino): The bulky Boc group at C5 is remote from the alkylation sites but influences the solubility and overall dipole of the molecule.
-
Cation Coordination: The choice of base counterion (
, , , ) dictates the tightness of the ion pair with the indazole anion, heavily influencing the site of electrophilic attack.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the factors directing selectivity.
Caption: Mechanistic bifurcation in indazole alkylation. N1 is favored by thermodynamic conditions and tight ion pairing (Na+), while N2 is often favored by kinetic conditions or steric directing groups.
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by users attempting to alkylate this scaffold.
Q1: I am using K₂CO₃ in DMF and getting a 60:40 mixture of N1:N2 products. How do I shift this to >90% N1?
Diagnosis: The
-
Why: The sodium cation (
) coordinates tightly with the indazole anion. This coordination, combined with the steric environment, typically shields N2 or directs attack to N1 via a chelation-controlled or thermodynamically driven mechanism. -
Protocol Shift: Use 1.2 eq NaH in dry THF at 0°C -> RT. This often improves the ratio to >90:10 or >95:5 favoring N1.
Q2: I need the N2 isomer for a specific SAR study. Can I force the reaction to favor N2?
Diagnosis: You are likely using thermodynamic conditions. Solution: Use Mitsunobu Conditions or Alkylation with reactive electrophiles in non-polar solvents .
-
Mitsunobu: React the indazole with an alcohol (R-OH),
, and DIAD/DEAD in THF. This reaction proceeds via an mechanism where the steric bulk of the adduct often favors attack by the less sterically hindered (or more nucleophilic in this context) N2 nitrogen. -
Alternative: Use a bulky electrophile with a soft base (
) in a non-polar solvent, though Mitsunobu is more reliable for N2 selectivity on this scaffold.
Q3: How do I definitively distinguish N1 from N2 isomers? They have similar LCMS retention times.
Diagnosis: LCMS is insufficient for regioisomer assignment. Solution: Use 2D NMR (NOESY and HMBC) .
-
N1-Alkylation Proof:
-
NOESY: Strong correlation between the N-CH protons of the alkyl group and the C7-H proton of the indazole.
-
HMBC: Long-range coupling between N-CH protons and C7a (the bridgehead carbon next to N1).
-
-
N2-Alkylation Proof:
-
NOESY: Strong correlation between the N-CH protons and the C3-H proton.
-
HMBC: Long-range coupling between N-CH protons and C3 .
-
-
Polarity Rule of Thumb: In Thin Layer Chromatography (TLC) using Hexane/EtOAc, the N1 isomer is typically less polar (higher
) than the N2 isomer. The N2 isomer possesses a quinoid-like resonance structure that increases its dipole moment.
Q4: My Boc group is falling off during alkylation.
Diagnosis: The reaction conditions are too harsh (thermal) or the workup is too acidic. Solution:
-
Base: Ensure you are using NaH or
, which are compatible with Boc. Avoid strong nucleophilic bases that might attack the carbamate at high temperatures. -
Workup: The 6-bromo-5-amino system is electron-rich. Avoid using strong acids (HCl) during the quench. Use saturated
or water.[2] -
Temperature: Keep the reaction below 60°C. If high heat is required for the alkylation, consider switching the protecting group to an acetamide or performing the alkylation before installing the Boc group (if synthetic route allows).
Experimental Protocols
Protocol A: High-Selectivity N1-Alkylation (Recommended)
Objective: Synthesis of 1-alkyl-5-(Boc-amino)-6-bromo-1H-indazole. Selectivity Target: >95:5 (N1:N2).
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve This compound (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool to 0°C . Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of
gas will occur. -
Activation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for 30–45 minutes. The solution usually turns yellow/orange, indicating anion formation.
-
Alkylation: Cool back to 0°C (optional, depends on electrophile reactivity). Add the Alkyl Halide (1.2–1.5 eq) dropwise.
-
Note: For methyl iodide, use 1.1 eq to avoid quaternization.
-
-
Reaction: Stir at RT. Monitor by TLC/LCMS.[1] Most reactions complete within 2–12 hours.
-
Workup: Quench with sat. aq.
. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over .[3] -
Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer usually elutes before the N2 isomer.
Protocol B: Separation of Isomers (If mixture occurs)
If Protocol A yields a mixture (e.g., due to a highly reactive electrophile):
-
Solvent System: Use a gradient of Hexane:EtOAc or DCM:MeOH.
-
Order of Elution:
-
Fraction 1 (Higher
): N1-alkyl isomer (Target). -
Fraction 2 (Lower
): N2-alkyl isomer (Impurity).
-
-
Recrystallization: If chromatography is difficult, the N1 isomer is often more crystalline. Try recrystallizing from EtOH or IPA/Heptane.
Quantitative Data Summary
The following table summarizes the expected regioselectivity based on base/solvent combinations for 6-bromo-indazoles.
| Entry | Base | Solvent | Temperature | Major Isomer | Approx.[4][5] Ratio (N1:N2) | Mechanism Note |
| 1 | NaH | THF | 0°C -> RT | N1 | >95:5 | Tight ion pairing / Thermodynamic |
| 2 | DMF | 60°C | N1 | 80:20 | Loose ion pair, thermal equilibration | |
| 3 | Acetone | Reflux | Mixed | 60:40 | Kinetic control dominates | |
| 4 | DMF | RT | Mixed | 50:50 | Non-selective | |
| 5 | DIAD/ | THF | RT | N2 | 20:80 | Mitsunobu (Steric control) |
References
-
Regioselective N-alkyl
-
Development of a selective and scalable N1-indazole alkyl
- Source: Royal Society of Chemistry (RSC) / Chem. Sci., 2024.
- Relevance: Discusses thermodynamic control and large-scale optimiz
-
URL:[Link]
-
Differentiation of regioisomeric N-alkyl
- Source: N
- Relevance: Provides the definitive NOESY/HMBC correlations required to valid
-
URL:[Link]
-
Mechanism of Highly Selective N2 Alkyl
- Source: WuXi Biology.
- Relevance: Explains the computational basis for N2 selectivity under specific conditions (Mitsunobu/kinetic), providing a contrast to the N1 goal.
-
URL:[Link]
Sources
Technical Support Center: Recrystallization of 5-(Boc-amino)-6-bromo-1H-indazole
[1][2]
Executive Summary & Compound Profile
Compound: tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate CAS: 1799835-16-7 Criticality: This intermediate is a "molecular pivot."[1][2] The C6-Bromine is the site for Suzuki/Buchwald couplings, while the C5-Boc-amine is a masked nucleophile.[1][2] High purity (>98% HPLC) is non-negotiable to prevent catalyst poisoning or side-reactions in downstream cross-coupling.[1][2][3]
Chemical Behavior:
-
Hydrophobicity: The Boc group adds significant lipophilicity to the polar indazole core.[3]
-
Thermal Sensitivity: The tert-butyl carbamate (Boc) moiety is thermally labile above 130°C and acid-sensitive.[1][2] Prolonged boiling in high-boiling solvents (e.g., DMSO, DMF) is contraindicated.[2]
-
Acidity: The 1H-indazole proton is weakly acidic (
), allowing for potential deprotonation if strong bases are present, but it generally behaves as a neutral species in standard recrystallization.
Recommended Solvent Systems
Based on the polarity profile (
Primary Recommendation: Ethyl Acetate / n-Heptane
Type: Binary Solvent System (Solvent/Anti-solvent)[1][2]
-
Ratio: Start with 1:3 (v/v).
-
Why it works: The compound dissolves readily in warm Ethyl Acetate (EtOAc) due to the polar carbamate and indazole nitrogen.[3] n-Heptane acts as a non-polar anti-solvent that forces the hydrophobic Boc-indazole to lattice selectively, leaving polar impurities (like unreacted salts or starting materials) in the mother liquor.[1][2]
-
Operational Advantage: Moderate boiling point (77°C for EtOAc) prevents thermal degradation of the Boc group.[3]
Secondary Recommendation: Ethanol / Water
Type: Binary Solvent System[1][2][3]
-
Why it works: Ethanol (EtOH) is an excellent proton-donor/acceptor solvent that interacts with the indazole NH and the carbonyl of the Boc group. Water drastically reduces solubility, driving precipitation.[3]
-
Caution: Ensure the ethanol is acid-free to prevent Boc deprotection.[2][3]
Solvents to AVOID
| Solvent | Risk Factor | Reason |
| Chloroform/DCM | High | Excellent solubility but poor crystallization yield; product often "oils out" rather than crystallizing.[1][2] |
| DMF/DMSO | Critical | High boiling points require excessive heat to remove, risking Boc thermolysis.[3] |
| Acetone | Moderate | Often holds impurities; too soluble at room temperature for high recovery.[3] |
Troubleshooting Guide (Q&A)
Issue 1: "The product is oiling out instead of crystallizing."
Q: I dissolved my crude solid in hot EtOAc, added Heptane, and a sticky oil formed at the bottom. How do I fix this?
A: "Oiling out" occurs when the liquid-liquid phase separation happens before the solid-liquid crystallization limit is reached.[1][2] This is common with Boc-protected molecules.[1][2][3] Corrective Actions:
-
Re-heat: Heat the mixture back to a clear solution.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[3]
-
Slow Down: You likely added the anti-solvent (Heptane) too fast or cooled too quickly.[3] Wrap the flask in foil/towel to slow the cooling rate.
-
Add Co-solvent: Add a small amount (1-2%) of Methanol to the EtOAc.[3] This increases the polarity slightly and can prevent the "oiling" phase separation.[3]
Issue 2: "I see a new impurity peak at RRT 0.85 on HPLC."
Q: After recrystallization from hot ethanol, the purity improved, but a new peak appeared. Is my compound decomposing?
A: Yes, this is likely Boc-deprotection .[2][3]
-
Mechanism: If the ethanol was slightly acidic or the temperature was maintained >70°C for too long, the Boc group cleaves, yielding the free amine (5-amino-6-bromo-1H-indazole).[1][2]
-
Solution: Switch to Isopropyl Alcohol (IPA) (lower boiling point azeotropes) or strictly use EtOAc/Heptane .[3] Ensure all glassware is acid-free.[1][2][3]
Issue 3: "Yield is significantly lower than expected (<50%)."
Q: The mother liquor is still yellow/brown.[3] Did I lose product?
A: The Boc-indazole is moderately soluble in organic solvents.[2][3]
-
Diagnosis: You likely used too much "good" solvent (EtOAc or EtOH).[3]
-
Recovery: Concentrate the mother liquor to 1/3rd volume and cool to 0-4°C to harvest a second crop.
-
Optimization: In the next run, use the "swish" technique: dissolve in the minimum volume of boiling solvent, remove from heat, then add the anti-solvent until persistent cloudiness appears.
Validated Experimental Protocol
Objective: Purification of 5.0 g crude this compound.
-
Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
Dissolution:
-
Add Ethyl Acetate (15 mL) .
-
Heat to mild reflux (approx. 75°C) with stirring.
-
Note: If solids persist, add EtOAc in 1 mL increments until dissolved.[3] Do not exceed 25 mL total.
-
-
Clarification (Optional): If insoluble black specks (Pd residue) are visible, filter hot through a Celite pad.[3]
-
Crystallization:
-
Nucleation & Cooling:
-
Allow the flask to cool to room temperature undisturbed (approx. 2 hours).
-
Once ambient, move to an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
-
Drying: Dry under vacuum at 40°C for 6 hours. (Do not exceed 50°C).
Decision Tree & Workflow
Visualizing the logic for solvent selection and recovery.
Caption: Logical workflow for solvent selection and troubleshooting the purification of Boc-amino indazoles.
References
-
Thiruvalluvar, A. A., et al. (2021).[3][5][6][7] tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Retrieved October 26, 2023, from [Link][2]
-
National Center for Biotechnology Information.[3] (2023).[3] PubChem Compound Summary for CID 88012, 5-Aminoindazole. Retrieved October 26, 2023, from [Link][2]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8��,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione | 1256245-84-7 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling & Stability of 5-(Boc-amino)-6-bromo-1H-indazole
Current Status: Operational Ticket ID: IND-BOC-56-H2O Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Moisture Paradox"
Welcome to the technical support hub for 5-(Boc-amino)-6-bromo-1H-indazole .
Researchers often misinterpret the moisture sensitivity of this compound. Unlike Grignard reagents, it does not violently decompose upon contact with air. Instead, it exhibits hygroscopic latency . The indazole N1-H motif is a potent hydrogen bond donor, capable of sequestering atmospheric water within the crystal lattice.
While the tert-butoxycarbonyl (Boc) group is generally robust, the presence of sequestered water creates a micro-environment that can lead to:
-
Stoichiometric Drift: Weighing errors leading to catalyst poisoning in Buchwald-Hartwig/Suzuki couplings.
-
In-Situ Deprotection: At elevated temperatures (e.g., >80°C) or in the presence of Lewis acids, trapped moisture can facilitate premature Boc cleavage.
This guide provides the protocols necessary to neutralize these risks.
Storage & Pre-Processing (The "Pre-Game")
FAQ: How should I store this material long-term?
Technical Insight: The primary degradation pathway during storage is not oxidation, but hydrolysis driven by the acidity of the indazole N-H (pKa ~14) facilitating water absorption. Protocol:
-
Temperature: -20°C is ideal, but 2-8°C is acceptable for short terms (<1 month).
-
Atmosphere: Store under Argon or Nitrogen.
-
Desiccation: Do not rely solely on the cap. Place the vial inside a secondary jar containing activated silica gel or Drierite™.
Standard Operating Procedure: Re-Drying Protocol
If the material has been exposed to air or shows clumping, perform this drying cycle before use in Palladium-catalyzed cross-couplings.
| Step | Action | Mechanism |
| 1 | Dissolve in anhydrous THF or DCM . | Breaks crystal lattice water pockets. |
| 2 | Add MgSO₄ (anhydrous). | Physical water sequestration. |
| 3 | Filter and concentrate in vacuo. | Removes bulk water. |
| 4 | Azeotropic Distillation: Add Toluene (3x volume) and rotovap. Repeat 2x. | Toluene forms a low-boiling azeotrope with residual water. |
| 5 | High Vacuum Drying (overnight). | Removes trace solvent/water. |
Reaction Troubleshooting (The "In-Game")
Scenario A: Failed Buchwald-Hartwig/Suzuki Coupling
User Ticket: "I am trying to couple the 6-bromo position, but conversion is stalled at 20%. I suspect the catalyst is dead."
Root Cause Analysis: The free N-H of the indazole is problematic in cross-coupling. It can coordinate to Pd(II) species, forming an unreactive complex (catalyst sequestration). If moisture is present, it accelerates the hydrolysis of the phosphine ligands or the base (e.g., Cs₂CO₃ becomes CsHCO₃, altering basicity).
Corrective Workflow:
-
Protect the N1 Position: Ideally, protect the indazole nitrogen (e.g., THP, SEM, or Boc) before the cross-coupling. A free N-H indazole is a "ligand sponge."
-
Base Selection: Switch from hygroscopic bases (KOtBu) to milder, less moisture-sensitive bases (Cs₂CO₃ or K₃PO₄) if using wet solvents, though anhydrous is strictly required here.
-
Catalyst Scavenging: Increase catalyst loading to 5 mol% or switch to a precatalyst (e.g., XPhos Pd G2) which is more robust against moisture than Pd(PPh₃)₄.
Scenario B: Premature Boc-Deprotection
User Ticket: "I see a new spot on TLC with lower Rf during my heating step."
Technical Insight: Thermal deprotection of Boc usually requires >150°C in neutral media. However, in the presence of the acidic Indazole N-H and trace water, "autocatalytic" cleavage can occur at 80-100°C.
Visualization of Degradation Pathway:
Figure 1: The synergistic effect of moisture and the acidic indazole N-H proton facilitating premature Boc cleavage.
Analytical Artifacts (The "Post-Game")
FAQ: Why does my NMR show de-Boc product?
Observation: You run a ¹H NMR in CDCl₃ and see the disappearance of the tert-butyl singlet (1.4-1.5 ppm) over time. Diagnosis: Acidic Chloroform. CDCl₃ naturally decomposes to form HCl and Phosgene upon storage. The Boc group is acid-labile. Solution:
-
Filter CDCl₃ through basic alumina before use.
-
Use DMSO-d₆ (neutral) for stability checks.
-
Add a single granule of solid K₂CO₃ to the NMR tube if using CDCl₃.
Decision Matrix: Handling & Solvents
Use this matrix to determine the required rigor of your setup.
| Operation | Moisture Sensitivity | Recommended Solvent System | Precaution Level |
| Weighing/Transfer | Low | N/A | Quick transfer; avoid humid days. |
| N-Alkylation (Indazole) | High | DMF/THF (Anhydrous) | Strict. Water kills NaH/bases. |
| Suzuki Coupling (Br) | Medium | Dioxane/Water (4:1) | Moderate. Degas thoroughly (Sparge Ar). |
| Buchwald (Br) | Very High | Toluene/Dioxane (Anhydrous) | Critical. Dry reagents; Schlenk line. |
| Deprotection (Boc) | None | DCM/TFA or HCl/Dioxane | None. Water often acts as scavenger. |
Interactive Troubleshooting Flowchart
Follow this logic to resolve purity or reactivity issues.
Figure 2: Logic flow for diagnosing moisture-related failure modes.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of Boc groups under various hydrolytic conditions).
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Discusses the impact of moisture and functional group tolerance in Buchwald-Hartwig amination).
-
BenchChem. (2025).[2] "An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole." (Specific data on indazole scaffold stability).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on Indazole N-H acidity and handling in kinase inhibitors).
-
Lundgren, R. J., & Stradiotto, M. (2010). "Key concepts in ligand design: An introduction to chelating phosphines." Chemistry – A European Journal. (Mechanisms of catalyst poisoning by protic heterocycles).
Sources
Validation & Comparative
LC-MS Identification of 5-(Boc-amino)-6-bromo-1H-indazole Impurities: A Column Chemistry Comparison Guide
Executive Summary
The synthesis and scale-up of halogenated pharmaceutical intermediates, such as 5-(Boc-amino)-6-bromo-1H-indazole (derived from 5-amino-6-bromo-1H-indazole, CAS: 1360928-41-1)[1], inevitably generate process-related impurities. Regulatory frameworks, including ICH Q3A and Q3B guidelines, mandate the rigorous identification and qualification of these impurities to ensure drug safety and efficacy[2].
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for profiling these complex mixtures[3][4]. Specifically, we compare the chromatographic performance of traditional C18 stationary phases against Biphenyl chemistries, demonstrating why orthogonal selectivity is required to resolve critical positional isomers.
The Analytical Challenge: Profiling Indazole Impurities
When analyzing this compound, analysts typically encounter four classes of impurities:
-
Des-bromo degradants: Loss of the halogen atom during cross-coupling or protection steps.
-
De-Boc intermediates: Unprotected 5-amino-6-bromo-1H-indazole remaining from incomplete reactions.
-
Di-bromo over-reaction products: Species containing two bromine atoms, easily identifiable by their 1:2:1 isotopic mass distribution.
-
Positional Isomers: Compounds such as 4-bromo or 7-bromo isomers. Because they share identical empirical formulas and
values, they cannot be differentiated by mass spectrometry alone and must be chromatographically resolved[5].
Figure 1: LC-MS workflow for identifying brominated indazole impurities.
Mechanistic Causality: Why Column Chemistry Matters
A common pitfall in pharmaceutical impurity profiling is the over-reliance on standard C18 columns. While C18 provides excellent retention for hydrophobic compounds, it lacks the spatial and electronic selectivity required to separate halogenated positional isomers[6].
The Biphenyl Advantage:
Biphenyl stationary phases offer a triad of retention mechanisms: hydrophobic interactions,
Expert Insight: The Methanol Imperative
When utilizing a Biphenyl column, the choice of organic modifier is critical. Acetonitrile (ACN) must be avoided. ACN contains a carbon-nitrogen triple bond rich in
Figure 2: Separation mechanisms of C18 vs. Biphenyl columns for isomers.
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism. If the SST fails, the run must be aborted, preventing the generation of false-negative isomer data.
Step 1: Sample & SST Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.
-
SST Solution: Spike this compound with 1% (w/w) of its 4-bromo positional isomer. Dilute to a final concentration of 0.5 mg/mL.
-
Sample Solution: Dissolve the active batch sample in the diluent to a concentration of 1.0 mg/mL.
Step 2: UHPLC Parameters
-
Column: Core-shell Biphenyl (100 x 2.1 mm, 1.7 µm) vs. Core-shell C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Do not use Acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0.0 - 1.0 min: 10% B
-
1.0 - 8.0 min: 10%
90% B -
8.0 - 10.0 min: 90% B
-
10.0 - 12.0 min: 10% B (Re-equilibration)
-
Step 3: High-Resolution MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Mass Range:
100 - 600. -
Validation Check: Ensure the presence of the characteristic 1:1 isotopic doublet for mono-brominated species (
Br and Br).
Step 4: System Suitability Validation
-
Pass Criteria: The resolution (
) between the 4-bromo and 6-bromo isomers in the SST injection must be .
Data Presentation: Performance Comparison
The identification of impurities relies heavily on exact mass measurements. Table 1 outlines the theoretical exact masses for the primary target analytes.
Table 1: Target Impurities and HRMS Data
| Compound Name | Molecular Formula | Exact Mass | Expected | Isotope Pattern |
| This compound | 311.0269 | 312.0342 | 1:1 Doublet | |
| 4-bromo positional isomer | 311.0269 | 312.0342 | 1:1 Doublet | |
| De-Boc Impurity | 210.9745 | 211.9818 | 1:1 Doublet | |
| Des-bromo Impurity | 233.1164 | 234.1237 | Singlet | |
| Di-bromo Impurity | 388.9374 | 389.9447 | 1:2:1 Triplet |
When subjected to the comparative chromatographic protocol, the Biphenyl column vastly outperformed the C18 column in resolving the critical isomer pair, as detailed in Table 2.
Table 2: Chromatographic Performance Comparison (C18 vs. Biphenyl)
| Metric | C18 Column (Standard) | Biphenyl Column (Optimized) | Analytical Conclusion |
| Retention Time: 6-bromo API | 5.82 min | 6.45 min | Biphenyl provides stronger retention via |
| Retention Time: 4-bromo Isomer | 5.79 min | 6.12 min | Biphenyl discriminates based on dipole moment differences. |
| Resolution ( | 0.8 (Co-elution) | 2.6 (Baseline) | C18 fails SST. Biphenyl successfully resolves the critical pair. |
| Peak Tailing Factor ( | 1.45 | 1.08 | Biphenyl mitigates secondary interactions with surface silanols. |
Conclusion
For the LC-MS impurity profiling of this compound, traditional C18 stationary phases are inadequate due to their inability to resolve critical positional isomers. By leveraging the orthogonal
References
1.[3] Biomedres.us. Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: 2. Research & Reviews. Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Available at: 3.[2] ResolveMass Laboratories Inc. Understanding Impurity Profiling and Characterization for Generic Projects. Available at: 4.[8] Restek. Restek Biphenyl: Two Decades of Pioneering Innovation. Available at: 5. LCMS.cz. Exploring Different HPLC Column Chemistries for Optimal Separation. Available at: 6.[4] Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: 7. CymitQuimica. 5-AMINO-6-BROMO-1H-INDAZOLE. Available at: _ 8.[9] Welch Materials. A Guide to Selective Columns for Isomer Separation. Available at: 9.[10] Chromatography Forum. Separation of positional isomers. Available at: 10.[5] MTC USA. Isomers and Recommended HPLC Columns for Effective Separation. Available at: 11.[7] ResearchGate. Evaluation of retention and selectivity using biphenyl stationary phases. Available at: 12.[11] Chromatography Forum. Separation of positional isomers (ACN vs MeOH). Available at: 13.[12] Phenomenex. The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Available at:
Sources
- 1. 5-AMINO-6-BROMO-1H-INDAZOLE | CymitQuimica [cymitquimica.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biomedres.us [biomedres.us]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Restek Biphenyl [discover.restek.com]
- 9. welch-us.com [welch-us.com]
- 10. separation of positional isomers - Chromatography Forum [chromforum.org]
- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
- 12. phenomenex.com [phenomenex.com]
Reactivity Face-Off: A Comparative Guide to 6-Bromo vs. 6-Iodo Indazole Derivatives in Cross-Coupling Reactions
In the landscape of medicinal chemistry and drug development, the indazole scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-nitrogen bonds.[2]
This guide provides an in-depth, evidence-based comparison of two common synthons: 6-bromo-1H-indazole and 6-iodo-1H-indazole. The choice between an aryl bromide and an aryl iodide is a critical decision point in synthesis design, directly impacting reaction kinetics, catalyst selection, and overall efficiency. Here, we dissect the fundamental principles governing their reactivity and provide practical, data-driven insights for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to guide your experimental design.
The Decisive Step: Understanding C-X Bond Activation
The difference in reactivity between aryl iodides and aryl bromides is fundamentally rooted in their respective carbon-halogen bond dissociation energies (BDEs). The Carbon-Iodine (C-I) bond is inherently weaker and more polarized than the Carbon-Bromine (C-Br) bond.[3] This distinction is most critical during the initial, and often rate-limiting, step of the catalytic cycle for most cross-coupling reactions: oxidative addition .[4][5][6]
In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. Due to the lower BDE, the C-I bond undergoes oxidative addition significantly faster and under much milder conditions than the C-Br bond.[3] This fundamental principle dictates the more "sluggish" nature of bromo-derivatives, which often require higher temperatures, longer reaction times, or more activated catalyst systems to achieve comparable outcomes to their iodo-counterparts.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating biaryl structures from aryl halides and boronic acids or esters.[7][8] When comparing 6-iodo- and 6-bromo-indazole, the superior reactivity of the iodo derivative often translates to milder conditions, lower catalyst loadings, and faster reaction times.
Comparative Data Summary: Suzuki-Miyaura Coupling
| Feature | 6-Iodo-1H-indazole Derivative | 6-Bromo-1H-indazole Derivative | Rationale & Key Insights |
| Substrate | 6-Iodo-1H-indazole | 6-Bromo-1H-indazole | Comparison of standard starting materials. |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid | A common organoboron reagent. |
| Typical Catalyst | Pd(PPh₃)₄ (1-3 mol%) | Pd(dppf)Cl₂ (3-5 mol%) | Iodo-derivatives react well with simpler phosphine ligands. Bromo-derivatives often require more electron-rich, bulky ligands like dppf to promote the more difficult oxidative addition.[9] |
| Typical Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | A milder base is often sufficient for the more reactive iodide.[10] Stronger bases may be needed to facilitate the catalytic cycle with the bromide. |
| Typical Temp. | 80-90 °C | 100-110 °C | The higher energy barrier for C-Br bond activation necessitates higher thermal energy.[11] |
| Typical Time | 2-6 hours | 12-24 hours | Reflects the faster kinetics of the C-I oxidative addition. |
| Expected Yield | >90% | 75-85% | Under optimized conditions, the iodide generally provides a higher yield due to fewer side reactions (e.g., hydrodehalogenation). |
Disclaimer: This table summarizes typical outcomes compiled from established protocols.[2][7][11] Specific results will vary based on the exact substrates, ligand, and reaction parameters.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Procedure for 6-Iodo-1H-indazole:
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-iodo-1H-indazole (244 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Seal the tube, and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield 6-phenyl-1H-indazole.[7][12]
Scientist's Notes: For the corresponding reaction with 6-bromo-1H-indazole , one would typically substitute the catalyst for Pd(dppf)Cl₂ (3-5 mol%), use a stronger base like K₃PO₄, and increase the reaction temperature to 110 °C for 12-24 hours to achieve a satisfactory yield.[13]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is an indispensable method for forming C-N bonds, crucial for introducing amine functionalities into the indazole core.[6][14][15] The reactivity trend observed in Suzuki couplings holds true here, with 6-iodoindazole generally requiring less forcing conditions. However, the choice of ligand is especially critical in C-N coupling to facilitate the reductive elimination step.[16]
Comparative Data Summary: Buchwald-Hartwig Amination
| Feature | 6-Iodo-1H-indazole Derivative | 6-Bromo-1H-indazole Derivative | Rationale & Key Insights |
| Substrate | 6-Iodo-1H-indazole | 6-Bromo-1H-indazole | Comparison of standard starting materials. |
| Coupling Partner | Morpholine | Morpholine | A representative secondary amine. |
| Typical Catalyst | Pd₂(dba)₃ / XPhos (1-2 mol%) | G3-XPhos Precatalyst (2-4 mol%) | While both benefit from modern bulky phosphine ligands, the more challenging C-Br activation often warrants the use of highly active, well-defined precatalysts.[17] |
| Typical Base | NaOtBu | LHMDS or KHMDS | Sodium tert-butoxide is a common strong, non-nucleophilic base. For less reactive bromides, stronger bases like LHMDS are often employed.[17] |
| Typical Temp. | 80-100 °C | 100-120 °C | Higher temperatures are needed to drive the C-Br oxidative addition to completion. |
| Typical Time | 4-8 hours | 16-24 hours | The kinetic advantage of the C-I bond is clearly reflected in the reaction time. |
| Expected Yield | >85% | 70-80% | Side reactions like hydrodehalogenation can be more pronounced for the bromide under harsh conditions, slightly lowering the yield. |
Disclaimer: This table summarizes typical outcomes based on established protocols.[17][18][19] Specific results will vary based on the exact substrates, ligand, and reaction parameters.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Procedure for 6-Bromo-1H-indazole:
-
Reaction Setup: In a glovebox, add 6-bromo-1H-indazole (197 mg, 1.0 mmol, 1.0 equiv.), BrettPhos precatalyst (16 mg, 0.02 mmol, 2 mol%), and lithium bis(trimethylsilyl)amide (LiHMDS) (334 mg, 2.0 mmol, 2.0 equiv.) to an oven-dried vial.[17]
-
Reagent Addition: Add anhydrous THF (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and place it in a preheated heating block at 80 °C. Stir for 18 hours.
-
Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford 6-(morpholino)-1H-indazole.
Scientist's Notes: For the corresponding reaction with 6-iodo-1H-indazole , one might achieve a similar outcome at a lower temperature (e.g., 80 °C) or with a shorter reaction time. The use of a highly active precatalyst is beneficial for both substrates but is often more critical for achieving high yields with aryl bromides.[17]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the premier method for installing alkynyl groups onto aryl scaffolds, creating a C(sp²)-C(sp) bond.[20][21] This reaction typically uses a dual catalyst system of palladium and copper(I).[22] The enhanced reactivity of the C-I bond is particularly advantageous here, sometimes allowing for copper-free conditions which can be beneficial when dealing with sensitive substrates.[23]
Comparative Data Summary: Sonogashira Coupling
| Feature | 6-Iodo-1H-indazole Derivative | 6-Bromo-1H-indazole Derivative | Rationale & Key Insights |
| Substrate | 6-Iodo-1H-indazole | 6-Bromo-1H-indazole | Comparison of standard starting materials. |
| Coupling Partner | Phenylacetylene | Phenylacetylene | A standard terminal alkyne. |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Pd(PPh₃)₂Cl₂ (4 mol%) / CuI (8 mol%) | Higher catalyst loading is often required for the less reactive bromide. The C-I bond can sometimes be coupled under copper-free conditions, which is more difficult for C-Br.[11][24] |
| Typical Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Triethylamine (Et₃N) or DIPA | The amine base serves both as a base and often as a solvent. |
| Typical Temp. | Room Temp. to 50 °C | 60-80 °C | The high reactivity of the iodide allows for significantly milder, often room temperature, conditions.[21] |
| Typical Time | 1-4 hours | 8-16 hours | Demonstrates the profound kinetic difference in the oxidative addition step. |
| Expected Yield | >90% | 70-85% | Milder conditions for the iodide lead to cleaner reactions and less formation of side-products like Glaser coupling of the alkyne. |
Disclaimer: This table summarizes typical outcomes based on established protocols.[11][22][25] Specific results will vary based on the exact substrates, ligand, and reaction parameters.
Detailed Experimental Protocol: Sonogashira Coupling
Procedure for 6-Iodo-1H-indazole:
-
Reaction Setup: To a Schlenk flask, add 6-iodo-1H-indazole (244 mg, 1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (8 mg, 0.04 mmol, 4 mol%).
-
Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL).
-
Reagent Addition: Add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor completion by TLC.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (25 mL) and water (25 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield 6-(phenylethynyl)-1H-indazole.
Scientist's Notes: To adapt this protocol for 6-bromo-1H-indazole , the reaction would typically be heated to 70 °C for 12 hours, and potentially require a higher catalyst loading to achieve a comparable yield. The potential for homocoupling of the alkyne (Glaser coupling) increases with longer reaction times and higher temperatures.[26]
Conclusion and Strategic Recommendations
The choice between a 6-bromo- and 6-iodo-indazole derivative is a strategic one, balancing reactivity against cost and availability.
-
Choose 6-Iodo-1H-indazole when:
-
Mild conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.
-
Rapid reaction kinetics and high throughput are desired, for example, in library synthesis.
-
The downstream synthetic route is challenging, and maximizing yield at every step is critical.
-
Selective functionalization is needed in the presence of a C-Br bond.[27]
-
-
Choose 6-Bromo-1H-indazole when:
-
Cost and starting material availability are primary drivers, as aryl bromides are generally less expensive than the corresponding iodides.
-
The substrate is robust and can tolerate higher temperatures and longer reaction times .
-
The subsequent synthetic steps are high-yielding, and a slightly lower yield in the coupling step is acceptable.
-
Ultimately, the superior reactivity of the C-I bond makes 6-iodo-1H-indazole a more efficient and versatile substrate in palladium-catalyzed cross-coupling reactions.[3] While 6-bromo-1H-indazole remains a viable and economical alternative, achieving success often requires more forceful conditions and careful optimization of the catalyst system. This guide serves as a foundational resource to inform these decisions, enabling researchers to design more efficient, robust, and successful synthetic routes.
References
- Benchchem. (n.d.). Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds. Retrieved from a URL provided by the grounding tool.
- Powers, D. C., & Ritter, T. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Nguyen, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry.
- Ananikov, V. P., & Musaev, D. G. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Request PDF.
- Benchchem. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from a URL provided by the grounding tool.
- Engle, K. M., & Houk, K. N. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- University of Victoria. (2013).
- ResearchGate. (n.d.).
- Organic Chemistry Division, ACS. (n.d.).
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Nguyen, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Retrieved from a URL provided by the grounding tool.
- Chemistry Reagent. (2025).
- MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Wikipedia. (n.d.).
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Request PDF.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023).
- Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- MDPI. (2025).
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Retrieved from a URL provided by the grounding tool.
- National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- MDPI. (2025).
- RSC Publishing. (2021).
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Optimizing HPLC Selectivity for 5-(Boc-amino)-6-bromo-1H-indazole: A Comparative Guide
As drug development increasingly relies on complex, multi-substituted heterocycles, analytical methods must evolve beyond generic screening gradients. The compound 5-(Boc-amino)-6-bromo-1H-indazole is a critical intermediate in the synthesis of kinase inhibitors. However, developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this molecule presents three distinct analytical challenges:
-
Protecting Group Lability: The tert-butyloxycarbonyl (Boc) group is highly sensitive to strongly acidic environments, risking artifactual on-column degradation.
-
Halogen Selectivity: The method must resolve the target from structurally similar process impurities, most critically the des-bromo impurity (5-(Boc-amino)-1H-indazole) and bromination regioisomers.
-
Secondary Interactions: The basic indazole nitrogen can interact with unreacted silanols on the silica stationary phase, leading to severe peak tailing.
This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating protocol to establish the optimal method.
Mechanistic Rationale for Column Selection
According to the Hydrophobic-Subtraction Model (HSM), standard C18 columns dominate RP-HPLC due to their strong hydrophobic retention[1]. However, for halogenated aromatics, alkyl phases often lack the steric and polarizability selectivity required to resolve critical pairs[2].
To overcome this, method development must evaluate orthogonal chemistries:
-
Standard C18 (Alkyl): Retains analytes purely through dispersive (hydrophobic) interactions.
-
Phenyl-Hexyl: Introduces
interactions, offering alternative selectivity for aromatic systems[3],[4]. -
Biphenyl: Features a dual-ring system that provides enhanced hydrogen-bonding capacity,
stacking, and strong induced-dipole interactions. This makes biphenyl phases exceptionally selective for polarizable organohalogens[5],[2].
Experimental Methodology: Self-Validating Protocol
A trustworthy analytical protocol must be a self-validating system. By injecting a known mixture of the target and its most likely degradation/process impurities, we can definitively prove the method's resolving power.
Step 1: Preparation of the System Suitability Test (SST) Solution
-
Weigh 10.0 mg of This compound (Target).
-
Weigh 1.0 mg of 5-(Boc-amino)-1H-indazole (Des-bromo impurity).
-
Weigh 1.0 mg of 5-amino-6-bromo-1H-indazole (De-Boc degradation product).
-
Dissolve the mixture in 10.0 mL of Diluent (50:50 HPLC-grade Water:Acetonitrile) to yield a stock solution. Sonicate for 5 minutes.
Causality Insight: Matching the diluent to the initial gradient conditions prevents solvent-mismatch effects, which cause peak distortion and fronting for early-eluting compounds.
Step 2: Mobile Phase Selection
-
Mobile Phase A: 0.1% Formic Acid (FA) in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in MS-grade Acetonitrile.
Causality Insight: The Boc protecting group is highly sensitive to strong acids. Using 0.1% Trifluoroacetic acid (TFA, pH ~2.0) can catalyze the cleavage of the Boc group during the run, creating artifactual degradation peaks. Formic acid provides a milder acidic environment (pH ~2.7) that successfully suppresses the ionization of the indazole nitrogen (minimizing silanol-induced peak tailing) while preserving the integrity of the Boc group[6],[7].
Step 3: Chromatographic Screening Parameters
-
Columns Evaluated:
-
Column A: Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
-
Column B: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)
-
Column C: Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (Strictly controlled to prevent thermal Boc deprotection).
-
Gradient Program: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.
-
Detection: UV at 254 nm.
Method Development Workflow
Figure 1: Systematic HPLC method development workflow for halogenated, Boc-protected indazoles.
Performance Comparison & Data Presentation
The following table summarizes the experimental performance of the three stationary phases when injecting the SST mixture under identical gradient conditions.
| Stationary Phase | Retention Time (min) | Resolution ( | Tailing Factor ( | Boc-Stability (Recovery) |
| Core-Shell C18 | 6.50 | 1.2 (Co-elution risk) | 1.30 | > 99% |
| Core-Shell Phenyl-Hexyl | 6.20 | 2.1 (Moderate) | 1.15 | > 99% |
| Core-Shell Biphenyl | 6.80 | 3.5 (Baseline) | 1.05 | > 99% |
Discussion: The Superiority of the Biphenyl Phase
Overcoming the Halogen Challenge:
The primary analytical hurdle is resolving the 6-bromo target from the des-bromo impurity. C18 columns rely almost exclusively on dispersive (hydrophobic) interactions[1]. Because the des-bromo and 6-bromo compounds have highly similar hydrophobic footprints, the C18 phase fails to provide baseline resolution (
The Biphenyl Advantage:
The Biphenyl stationary phase acts as a highly polarizable electron cloud. It undergoes strong induced-dipole interactions with the heavy, polarizable bromine atom[5],[2]. This specific halogen selectivity, combined with robust
Phenyl-Hexyl vs. Biphenyl:
While the Phenyl-Hexyl column offers some
Conclusion
For the analysis of this compound, a Core-Shell Biphenyl stationary phase paired with a 0.1% Formic Acid mobile phase system is the optimal choice. This method successfully preserves the acid-labile Boc group while leveraging induced-dipole interactions to achieve superior resolution of critical halogenated impurities that standard C18 columns cannot separate.
References
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical.[Link]
-
Using Selectivity to Optimize UHPLC Separations. Pharmaceutical Technology. [Link]
-
HPLC Columns. Chromtech.[Link]
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online.[Link]
-
Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater. NIH/PMC.[Link]
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13C NMR chemical shifts for 5-(Boc-amino)-6-bromo-1H-indazole
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 5-(Boc-amino)-6-bromo-1H-indazole: A Comparative Analysis for Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Crucial Role of 13C NMR in Heterocyclic Drug Discovery
In the landscape of modern medicinal chemistry, the structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed map of the carbon framework of a molecule.[1][2] This is particularly vital for complex scaffolds like substituted indazoles, which are privileged structures in numerous therapeutic agents, targeting everything from kinases to inflammatory pathways.[3]
This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 5-(tert-butoxycarbonyl-amino)-6-bromo-1H-indazole, a key building block in pharmaceutical research.[4][5] As direct experimental spectral data for this specific molecule is not widely published in peer-reviewed literature, this guide employs a comparative approach. By dissecting the 13C NMR data of the parent 1H-indazole and its mono-substituted analogues, we will build a robust, predictive model for the chemical shifts of the title compound. This methodology not only allows for confident structural verification but also deepens the researcher's understanding of substituent effects in complex aromatic systems.
The Foundation: 13C NMR of the 1H-Indazole Scaffold
Understanding the 13C NMR spectrum of the parent 1H-indazole is the logical starting point. The bicyclic system consists of a pyrazole ring fused to a benzene ring. The tautomeric nature of the N-H proton, which can reside on N1 or N2, can influence chemical shifts, though the 1H-tautomer is generally the dominant form in common NMR solvents like DMSO-d6.[6]
The approximate chemical shifts for the unsubstituted 1H-indazole are well-documented and serve as our baseline for comparison.[7]
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C3 | ~134.8 |
| C3a | ~120.9 |
| C4 | ~120.9 |
| C5 | ~123.1 |
| C6 | ~126.8 |
| C7 | ~109.7 |
| C7a | ~140.0 |
Table 1: Approximate 13C NMR chemical shifts for the parent 1H-indazole scaffold.
Dissecting Substituent Effects: A Predictive Approach
The chemical shift of each carbon atom in the indazole ring is highly sensitive to the electronic environment. By analyzing the influence of the bromine and Boc-amino groups separately, we can predict their combined effect in the target molecule.
Caption: Predictive workflow for determining the 13C NMR chemical shifts.
The Influence of the 6-Bromo Substituent
The bromine atom at the C6 position is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its primary impact is the significant downfield shift (deshielding) of the carbon to which it is directly attached (the ipso-carbon, C6) due to the heavy atom effect. The predicted chemical shifts for 6-bromo-1H-indazole illustrate these effects.[8]
-
C6 (ipso): Expected to be significantly deshielded.
-
C5 & C7 (ortho): Expected to be moderately shielded (shifted upfield).
-
C3a & C7a (para/meta): Minimal effect expected.
The Influence of the 5-(Boc-amino) Substituent
The 5-amino group is a strong electron-donating group, causing significant shielding (upfield shifts) at the ortho (C4, C6) and para (C7a) positions. The ipso-carbon (C5) is deshielded. While specific data for 5-amino-6-bromo-1H-indazole is scarce, data for 1H-indazol-5-amine provides a reference.[9]
When the amino group is protected with a tert-butoxycarbonyl (Boc) group, its electron-donating capacity is reduced due to the electron-withdrawing nature of the adjacent carbonyl. This results in:
-
Less pronounced shielding of the aromatic ring compared to a free amino group.
-
Introduction of new, distinct signals for the Boc group itself:
Comparative Analysis: Predicted 13C NMR Data
By synthesizing the effects discussed above, we can generate a predicted 13C NMR spectrum for this compound and compare it with related, foundational structures.
| Carbon Atom | 1H-Indazole (Approx.) | 6-Bromo-1H-indazole (Predicted)[8] | This compound (Predicted) | Rationale for Shift Prediction |
| C3 | ~134.8 | ~135.0 | ~134.5 | Minimal influence from distant substituents. |
| C3a | ~120.9 | ~110.0 | ~112.0 | Shielded by Br, slightly deshielded by Boc-NH relative to Br alone. |
| C4 | ~120.9 | ~122.0 | ~115.0 | Strongly shielded by the adjacent Boc-amino donating group. |
| C5 | ~123.1 | ~125.0 | ~130.0 | Deshielded (ipso-carbon) by the Boc-amino group. |
| C6 | ~126.8 | ~118.0 | ~116.0 | Deshielded (ipso-carbon) by Br, but shielded (ortho) by Boc-amino. Net shielding effect predicted. |
| C7 | ~109.7 | ~120.0 | ~118.0 | Deshielded by ortho-bromo substituent. |
| C7a | ~140.0 | ~140.0 | ~138.0 | Shielded (para) by the Boc-amino group. |
| Boc C=O | N/A | N/A | ~154.0 | Characteristic chemical shift for Boc carbonyl.[10] |
| Boc C(CH3)3 | N/A | N/A | ~81.0 | Characteristic shift for Boc quaternary carbon.[10] |
| Boc C(CH3)3 | N/A | N/A | ~28.3 | Characteristic shift for Boc methyl carbons.[10] |
Table 2: Comparative and predicted 13C NMR chemical shifts (δ, ppm) in a typical NMR solvent like DMSO-d6.
Experimental Protocol for 13C NMR Data Acquisition
To ensure the generation of high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument setup.
Caption: Standard operating procedure for acquiring a 13C NMR spectrum.
Methodology Details:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.[8]
-
Sample Preparation:
-
Weigh approximately 15-25 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent choice for indazole derivatives due to its high solubilizing power and the position of its residual solvent peak (~39.5 ppm), which rarely overlaps with signals of interest.
-
Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal from the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
A standard proton-decoupled 13C experiment should be run. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons (C3a, C5, C6, C7a, and Boc carbons), which typically have longer relaxation times and show weaker signals.
-
-
Data Processing:
-
The resulting Free Induction Decay (FID) is processed with an exponential line broadening factor (typically 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
After Fourier transformation, the spectrum must be accurately phase-corrected and referenced to the TMS signal at 0.0 ppm.
-
Conclusion and Future Outlook
This guide provides a robust framework for understanding and predicting the 13C NMR chemical shifts of this compound. By leveraging a comparative analysis of simpler, related structures, we have established a reliable set of expected values that can guide researchers in their synthetic and characterization efforts. The provided experimental protocol ensures that high-quality, verifiable data can be obtained. For cases where synthetic intermediates are unstable or available only in minute quantities, computational methods such as Density Functional Theory (DFT) can offer a powerful and increasingly accurate alternative for predicting NMR spectra.[11][12] As the complexity of molecular scaffolds in drug discovery continues to grow, this integrated approach of comparative analysis, empirical measurement, and computational validation will remain an indispensable tool for the modern chemist.
References
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13C NMR of indazoles. (2016). ResearchGate. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). ChemRxiv. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2014). Molecules. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2012). Organic & Biomolecular Chemistry. [Link]
-
Supporting Information for a publication on indazole synthesis. (2007). Wiley-VCH. [Link]
-
Supporting Information for a publication on 1H-Indazoles. The Royal Society of Chemistry. [Link]
-
Ultra-fast hybrid method for predicting chemical shifts of ¹³C. (2024). Revista Processos Químicos. [Link]
-
1H-Indazol-5-amine. PubChem. [Link]
-
Computational protocols for calculating 13C NMR chemical shifts. (2019). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). International Journal of Molecular Sciences. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
High-resolution 13C NMR spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. (2023). JETIR. [Link]
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13C NMR Chemical Shift. Oregon State University. [Link]
-
13C Chemical Shift Table. University of California, Los Angeles. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). National Center for Biotechnology Information. [Link]
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Supporting Information for a publication on mTOR/Akt/Pi3K pathway inhibitors. The Royal Society of Chemistry. [Link]
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Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. (2016). Medicinal Chemistry Research. [Link]
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6-Bromo-1H-indazole. PubChem. [Link]
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Structural Validation of 5-(Boc-amino)-6-bromo-1H-indazole: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the downstream consequences of ambiguous structural assignments in early-stage drug discovery. Highly substituted heterocycles, particularly indazoles, are notorious for masking their true regiochemistry.
5-(Boc-amino)-6-bromo-1H-indazole is a critical bifunctional building block. Its C6-bromo group is primed for transition-metal-catalyzed cross-coupling, while the C5-Boc-protected amine allows for orthogonal derivatization. However, ensuring the exact relative positioning of these groups—and confirming the tautomeric state of the indazole core—is paramount. A misassigned regioisomer at this stage can derail an entire synthetic program.
This guide objectively compares the performance of X-ray crystallography against conventional analytical alternatives (NMR, HRMS) and provides a self-validating, field-proven protocol for definitive structural confirmation.
The Regiochemical Challenge: Why Routine Methods Fall Short
The fundamental challenge with this compound lies in the electronic and magnetic environment of the indazole core[1].
In standard
The Causality of Ambiguity: The heavy, electron-withdrawing bromine atom and the carbamate (Boc) group severely perturb the local magnetic environment. This often leads to line broadening or unexpected chemical shift deviations in the
By contrast, X-ray crystallography bypasses magnetic resonance entirely, directly mapping the electron density of the molecule in a frozen solid state. The heavy bromine atom (
Comparative Performance Data
To objectively evaluate the best approach for validating this compound, we must compare the analytical modalities across key structural metrics.
| Analytical Metric | 1D/2D NMR Spectroscopy | High-Resolution Mass Spec (HRMS) | Single-Crystal X-Ray Crystallography |
| Primary Output | Magnetic connectivity & environment | Exact mass & molecular formula | Absolute 3D spatial coordinates |
| Regiochemical Confidence | Moderate (Prone to HMBC ambiguity) | None (Cannot distinguish isomers) | Absolute (Definitive heavy atom mapping) |
| Tautomer Identification | Poor (Averaged in solution) | None | Excellent (Direct observation of N-H proton) |
| Sample Requirement | 1–5 mg (Recoverable) | < 1 µg (Destructive) | 0.1–0.5 mg (Single high-quality crystal) |
| Data Acquisition Time | Hours | Minutes | Hours to Days (Bottleneck: Crystallization) |
| Validation Mechanism | Spectral prediction matching | Isotopic pattern matching | Algorithmic geometric validation (checkCIF) |
Self-Validating Experimental Protocol: X-Ray Crystallography
To achieve absolute structural certainty, I utilize the following self-validating crystallographic workflow. Every step is designed with a specific physical causality to ensure the final model is mathematically and chemically defensible.
Step 1: Crystal Growth via Vapor Diffusion
-
The Causality: The indazole core is rigid and planar, promoting strong
stacking, but the tert-butyl group of the Boc moiety is highly lipophilic and rotationally flexible. Fast evaporation leads to positional disorder of the Boc group. -
Protocol: Dissolve 5 mg of this compound in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger vial containing 3 mL of an anti-solvent (e.g., pentane). Cap the outer vial tightly. As the volatile pentane slowly diffuses into the DCM over 48–72 hours, the dielectric constant of the mixture gradually drops, forcing the molecules to nucleate slowly and pack uniformly.
Step 2: Data Collection at Cryogenic Temperatures
-
The Causality: At room temperature, the thermal motion of the Boc methyl groups creates smeared electron density (high atomic displacement parameters, or B-factors), which can mask the true atomic positions[2].
-
Protocol: Mount a suitable single crystal on a diffractometer equipped with a microfocus Cu K
source ( Å). Cool the crystal to 100 K using a nitrogen cryostream. The choice of Cu K radiation is critical: Bromine exhibits strong anomalous scattering at this wavelength, providing a robust signal to anchor the phase solution.
Step 3: Structure Solution and Refinement
-
The Causality: Solving the "phase problem" is trivialized by the bromine atom.
-
Protocol: Solve the structure using Intrinsic Phasing (e.g., SHELXT). The bromine atom will immediately appear as the highest peak in the electron density map. Refine the structure using full-matrix least-squares on
(SHELXL). -
Self-Validation Check: Track the residual factors. A successful refinement will yield an
value < 5% and a value < 15%. Check the residual difference Fourier map; the largest unassigned electron density peak (Q-peak) should be negligible (< 1.0 e/Å ), confirming no heavy atoms were missed.
Step 4: Algorithmic Validation (PLATON/checkCIF)
-
The Causality: Human bias can lead to misassigning a carbon atom as a nitrogen atom within the indazole ring, which might still yield acceptable
-factors. -
Protocol: Generate the final .cif file and submit it to the IUCr's checkCIF/PLATON web service[3]. This algorithm cross-references every bond length, angle, and thermal ellipsoid against the Cambridge Structural Database (CSD).
-
Self-Validation Check: The structure is only considered "validated" when the report returns zero A-level or B-level alerts regarding geometric or crystallographic inconsistencies[3].
Visualizing the Validation Logic
The following diagrams map the operational and logical workflows for structural validation.
Caption: Workflow for self-validating X-ray crystallographic structural elucidation.
Caption: Logical progression of analytical techniques for resolving indazole regiochemistry.
References
-
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery | Source: nih.gov | URL: 2[2]
-
Title: Structure validation in chemical crystallography | Source: iucr.org | URL: 3[3]
-
Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | Source: acs.org | URL: 1[1]
Sources
A Senior Application Scientist's Guide to FT-IR Spectral Analysis: Distinguishing Boc-Amino and Bromo Functional Groups
For researchers, synthetic chemists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the vast array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and detailed molecular fingerprint. This guide offers an in-depth comparison of the FT-IR spectral signatures of two crucial functional groups in modern organic synthesis: the tert-butyloxycarbonyl (Boc) protecting group and the bromo substituent.
This document moves beyond a simple recitation of spectral ranges. It is designed to provide you with the foundational knowledge and practical insights required to confidently interpret your FT-IR data, troubleshoot ambiguous spectra, and justify your experimental choices. We will delve into the vibrational origins of the characteristic absorption bands and present a robust experimental protocol for acquiring high-quality data.
The Vibrational Language of Molecules: A Primer on FT-IR Spectroscopy
At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a sample.[1] Molecules are not static entities; their constituent atoms are in constant motion, undergoing stretching and bending vibrations.[2][3] Each type of bond (e.g., C=O, N-H, C-Br) vibrates at a specific, quantized frequency. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to an excited vibrational state.[4]
An FT-IR spectrometer detects this absorption, and a Fourier transform algorithm converts the raw data into a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹).[5] The position of an absorption peak (wavenumber) is primarily determined by two factors:
-
Bond Strength (Force Constant, k): Stronger bonds, like double and triple bonds, vibrate at higher frequencies (higher wavenumbers) than weaker single bonds.[6][7]
-
Atomic Mass (Reduced Mass, µ): Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[6][7]
A crucial condition for a vibration to be "IR active" is that it must cause a change in the molecule's dipole moment.[2][4] This principle explains why highly polar bonds, such as the carbonyl group (C=O), typically produce strong absorption peaks, while the symmetrical stretching of a carbon-carbon triple bond in a symmetrically substituted alkyne may be very weak or absent.[7]
Deciphering the Boc-Amino Signature
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its FT-IR spectrum is characterized by several distinct and strong absorption bands, making it readily identifiable.
The key vibrational modes for the Boc-amino group are:
-
N-H Stretching (if present on a secondary amine): A secondary amine protected with a Boc group (a carbamate) will exhibit a single, sharp N-H stretching band typically in the range of 3400-3250 cm⁻¹ .[8] This peak is generally less broad and less intense than the O-H stretching band of alcohols.[9]
-
C=O Stretching (Amide I band): This is often the most prominent and unambiguous peak for the Boc group. The carbonyl stretch of the carbamate appears as a very strong and sharp absorption band in the region of 1715-1680 cm⁻¹ .[10][11] The electron-donating nature of the adjacent nitrogen and oxygen atoms influences the precise position of this peak.
-
N-H Bending and C-N Stretching (Amide II band): For secondary carbamates, a peak in the 1540-1520 cm⁻¹ region is characteristic of the N-H bending vibration coupled with C-N stretching.[10][11]
-
C-O Stretching: The Boc group has two C-O single bonds, which give rise to strong stretching vibrations. These are typically observed in the 1300-1000 cm⁻¹ region. A particularly notable absorption is often seen around 1170-1150 cm⁻¹ due to the stretching of the C-O bond adjacent to the carbonyl group.
-
tert-Butyl Group Vibrations: The presence of the tert-butyl group is confirmed by C-H stretching bands just below 3000 cm⁻¹ and characteristic bending vibrations. A doublet is often observed around 1390 cm⁻¹ and 1365 cm⁻¹ , which is indicative of the gem-dimethyl group of the t-butyl moiety.[12]
Identifying the Bromo Functional Group
The bromo functional group (C-Br) presents a different challenge in FT-IR analysis. Its characteristic absorption occurs in the low-frequency "fingerprint region" of the spectrum, which is often crowded with other absorption bands.
The primary vibrational mode for the bromo group is:
-
C-Br Stretching: The C-Br stretching vibration is observed in the range of 690-515 cm⁻¹ .[13][14] The relatively heavy mass of the bromine atom is the primary reason for this low-frequency absorption.[6] The exact position within this range can be influenced by the nature of the carbon atom to which it is attached:
It is important to note that the C-Br stretching peak can be of weak to medium intensity and may be obscured by other peaks in the fingerprint region, making its definitive assignment challenging without additional analytical data.[16]
Comparative Analysis and Potential for Peak Overlap
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Distinguishing Features |
| Boc-Amino | N-H Stretch | 3400-3250 | Medium, Sharp | Single sharp peak for secondary carbamate. |
| C=O Stretch | 1715-1680 | Strong, Sharp | Most characteristic peak. | |
| N-H Bend / C-N Stretch | 1540-1520 | Medium | Present for secondary carbamates. | |
| C-O Stretch | 1300-1000 | Strong | Often a prominent band around 1170-1150 cm⁻¹. | |
| t-Butyl Bend | ~1390 & ~1365 | Medium | Characteristic doublet. | |
| Bromo | C-Br Stretch | 690-515 | Medium to Weak | Located in the crowded fingerprint region. |
| C-H Wag (-CH₂Br) | 1300-1150 | Medium | Can overlap with Boc C-O stretches. |
Potential for Ambiguity:
-
The C-H wagging vibration of a -CH₂Br group (1300-1150 cm⁻¹) can overlap with the strong C-O stretching bands of the Boc group.[14]
-
The C-Br stretching peak is in the fingerprint region (below 1500 cm⁻¹), which contains a multitude of other bending and stretching vibrations from the molecular skeleton.[7][13] This can make its identification difficult if the molecule contains other functionalities that absorb in this region.
A Self-Validating Experimental Protocol for FT-IR Analysis
To ensure the acquisition of high-quality, reproducible FT-IR spectra, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a versatile method suitable for both solid and liquid samples with minimal preparation.[1][17]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or zinc selenide crystal)
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, which absorb strongly in the infrared region.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
Ensure the crystal is completely dry before proceeding.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the atmosphere and the ATR crystal itself.[18]
-
-
Sample Application:
-
For Solid Samples: Place a small amount of the powdered or solid sample directly onto the center of the ATR crystal.
-
For Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducibility.[18]
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹ for routine analysis.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Use the software tools to identify and label the peak positions (wavenumbers) of interest.
-
-
Cleaning:
-
After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.
-
This protocol is self-validating because the acquisition of a clean background spectrum ensures that any observed peaks are from the sample itself. The high signal-to-noise ratio achieved through multiple scans enhances the reliability of peak identification.
Case Study: FT-IR Spectrum of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine
A study on 2-(tert-butoxycarbonyl-amino)-5-bromopyridine provides an excellent real-world example of a molecule containing both functional groups.[19] The experimental and theoretical FT-IR spectra in this study show key vibrational frequencies that align with our discussion. For instance, the assignments would include a strong C=O stretching vibration around 1700 cm⁻¹, N-H related vibrations, and C-Br vibrations in the lower frequency region, demonstrating the simultaneous detection of both moieties.[19]
Visualizing the Workflow
The following workflow diagram illustrates a systematic approach to identifying Boc-amino and bromo functional groups in an unknown sample using FT-IR spectroscopy.
Caption: Workflow for FT-IR identification of Boc-amino and bromo groups.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The Boc-amino group provides a rich and distinct spectral signature, dominated by a strong carbonyl absorption, making it relatively straightforward to identify. Conversely, the bromo group's characteristic peak lies in the complex fingerprint region and requires more careful analysis. By understanding the fundamental principles of molecular vibrations and adhering to a systematic analytical approach and a robust experimental protocol, researchers can confidently distinguish and characterize these important functional groups, ensuring the integrity and success of their synthetic endeavors.
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Principles of infrared spectroscopy (1) Molecular vibrations and infrared absorption. (2020, October 6). Shimadzu. [Link]
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FTIR - Spectroscopy. University of Münster. [Link]
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Infrared Spectroscopy. (2023, January 29). Chemistry LibreTexts. [Link]
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Alkyl and aryl halide infrared spectra. Chemistry LibreTexts. [Link]
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IR: amines. University of Colorado Boulder. [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]
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FTIR Analysis of Organic Compounds. Scribd. [Link]
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Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
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SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]
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ATR-FTIR. (2023, August 29). Chemistry LibreTexts. [Link]
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ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. (2025, August 9). ResearchGate. [Link]
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Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. [Link]
-
FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. ResearchGate. [Link]
-
Carbonyl - compounds - IR - spectroscopy. [Link]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
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C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Scribd. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). PMC. [Link]
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The Grand Review I: Why Do Different Functional Groups Have Different Peak Positions? (2020, December 20). Spectroscopy. [Link]
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DFT and Experimental Studies of the Structure and Vibrational Spectra of 2-(tert-buroxycarbonyl (Boc) - amino)-5-bromopyridine. (2014). AIP Publishing. [Link]
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Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. Jack Westin. [Link]
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FTIR spectra for the Boc-aminated and unprotected SWCNT. ResearchGate. [Link]
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FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... ResearchGate. [Link]
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FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2010, June 15). PubMed. [Link]
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FTIR absorption spectra of poly(2-bromoaniline) hydrochloride... ResearchGate. [Link]
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Purity assessment standards for 5-(Boc-amino)-6-bromo-1H-indazole
Purity Assessment Standards for 5-(Boc-amino)-6-bromo-1H-indazole: A Comparative Guide
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in early-stage drug development: the premature advancement of pharmaceutical intermediates with overestimated purities. This compound (CAS: 1799835-16-7)[1] is a highly functionalized intermediate pivotal in the synthesis of targeted therapeutics, particularly kinase inhibitors. The molecule features a Boc-protected amine and a reactive aryl bromide, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, the presence of trace impurities—such as des-bromo derivatives, regioisomers, or prematurely deprotected amines—can severely poison downstream catalytic efficiency and compromise Active Pharmaceutical Ingredient (API) safety. Under ICH Q3A guidelines, rigorous purity assessment of such intermediates is mandatory to control organic impurities before they propagate into the final drug substance[2][3]. This guide objectively compares the foundational analytical methodologies—HPLC-UV, qNMR, and LC-MS—providing researchers with a self-validating framework for establishing absolute purity.
The Analytical Dilemma: Relative vs. Absolute Purity
Historically, chemists have relied on High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine purity via area percentage. While highly sensitive, this approach assumes that all components share identical UV response factors (RRFs) at the chosen wavelength[4]. For this compound, an impurity lacking the strongly absorbing indazole chromophore (or possessing an altered one) will be under-represented in the chromatogram, leading to a dangerous overestimation of purity.
To counter this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as an orthogonal standard. qNMR measures absolute molar concentration by comparing the integral of the analyte's proton signal to a certified internal standard, entirely bypassing the need for a compound-specific reference standard[5][6].
Orthogonal analytical workflow for pharmaceutical intermediate purity validation.
Comparative Analysis of Analytical Standards
To build a robust control strategy, we must understand the mechanistic strengths and blind spots of each technique.
-
HPLC-UV (Relative Purity & Impurity Tracking)
-
Mechanism : Separates compounds based on differential distribution between a stationary phase and a mobile phase[5].
-
Strengths : Exceptional sensitivity for trace impurities; ideal for routine batch-to-batch consistency monitoring.
-
Limitations : Requires RRF correction for accurate quantitation; blind to non-UV absorbing impurities[4].
-
-
1H-qNMR (Absolute Purity)
-
Mechanism : Relies on the direct proportionality between the integrated NMR signal area of a specific nucleus and the number of those nuclei in the molecule[5].
-
Strengths : Delivers true mass fraction determination; intrinsically linear response requires no calibration curve; no specific reference standard required[6].
-
Limitations : Lower sensitivity for trace impurities (<0.1%); requires distinct, non-overlapping proton signals.
-
-
LC-MS (Impurity Identification)
-
Mechanism : Couples chromatographic separation with mass-to-charge (m/z) detection.
-
Strengths : Essential for the structural elucidation of unknown impurities exceeding the ICH Q3A identification threshold (typically 0.10%)[3].
-
ICH Q3A threshold logic for impurity reporting, identification, and qualification.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol 1: Reverse-Phase HPLC-UV Method
Causality Focus : We utilize a low-pH mobile phase (Formic acid) to suppress the ionization of the indazole nitrogen, ensuring sharp peak shapes and preventing peak tailing. Formic acid is explicitly chosen over phosphoric acid to maintain MS-compatibility, allowing the method to be transferred directly to LC-MS for structural identification[7].
-
System Preparation : Equip the HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)[7]. Set column temperature to 30°C.
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in MS-grade Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution : 5% B to 95% B over 15 minutes. Reasoning: A broad gradient ensures the elution of both highly polar impurities (e.g., the deprotected amine) and non-polar impurities (e.g., unreacted starting materials or dimers).
-
System Suitability Test (SST) : Inject a known standard mix. The run is only validated if the theoretical plate count is >2000 and the tailing factor is <1.5. This validates column performance prior to sample analysis.
-
Sample Analysis : Dissolve 1 mg/mL of this compound in Acetonitrile. Inject 5 µL. Monitor at 254 nm.
Protocol 2: 1H-qNMR Absolute Purity Determination
Causality Focus : Accurate qNMR requires the complete relaxation of protons between pulses. The relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (
-
Standard Selection : Select Maleic acid (TraceCERT®) as the internal standard (IS). Reasoning: Its singlet at ~6.3 ppm in DMSO-d6 does not overlap with the aromatic indazole protons (7.0-8.5 ppm) or the massive Boc aliphatic peak (~1.5 ppm). The internal standard must possess low volatility, established purity, and be non-hygroscopic[4].
-
Sample Preparation : Accurately weigh ~15 mg of this compound and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-d6.
-
Acquisition Parameters :
-
Pulse angle: 90° (for maximum signal-to-noise).
-
Relaxation delay (D1): 30 seconds (validated via a preliminary inversion recovery experiment).
-
Number of Scans (NS): 64 (to achieve an S/N ratio > 250:1 for accurate integration)[7].
-
-
Data Processing : Apply precise baseline correction and phasing[7]. Integrate the IS peak and a distinct analyte peak (e.g., the indazole C3-H proton). Calculate absolute purity using the standard qNMR mass-balance equation.
Quantitative Data Comparison
To illustrate the critical need for orthogonal testing, consider the following representative data set from a single synthesized batch of this compound.
| Analytical Method | Measured Purity | Impurity A (Des-bromo) | Impurity B (Deprotected) | Method Variance |
| HPLC-UV (254 nm) | 99.1% (Area %) | 0.6% | 0.3% | ± 0.05% |
| 1H-qNMR | 97.8% (Mass %) | N/A (Overlapping signals) | N/A | ± 0.20% |
| LC-MS | N/A (Qualitative) | Confirmed (m/z 234 [M+H]+) | Confirmed (m/z 212 [M+H]+) | N/A |
Data Interpretation: In this batch, HPLC-UV indicates a purity of 99.1%, while qNMR reveals a true absolute purity of 97.8%. This discrepancy arises because the deprotected impurity (Impurity B) lacks the bulky Boc group, fundamentally altering its molar absorptivity at 254 nm compared to the main compound. Consequently, HPLC underestimates its concentration by area percent[5]. qNMR, being a molar-based technique, exposes the true mass fraction, preventing a substandard batch from ruining a sensitive downstream cross-coupling reaction.
Conclusion
For highly functionalized pharmaceutical intermediates like this compound, relying solely on HPLC-UV can mask critical impurities due to response factor discrepancies. A robust, ICH-compliant quality control strategy must employ qNMR for absolute purity certification, supported by HPLC-UV for routine trace impurity tracking, and LC-MS for structural identification.
References
-
Tasianinch. "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide." Tasianinch, [Link][2]
-
Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia, [Link][4]
-
AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma, [Link][3]
-
RSSL. "qNMR for Purity Determination in Pharmaceuticals." RSSL, [Link][6]
Sources
- 1. CAS: 1799835-16-7 | CymitQuimica [cymitquimica.com]
- 2. tasianinch.com [tasianinch.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. enovatia.com [enovatia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry Fragmentation Patterns of Boc-Protected Indazoles: A Comparative Guide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Boc-protected indazoles, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The differentiation of
This guide details the fragmentation mechanics distinguishing these isomers. The core differentiator is kinetic stability :
Mechanistic Foundation: vs. Fragmentation
The tert-butyloxycarbonyl (Boc) group undergoes acid-induced or thermal cleavage to yield isobutene, carbon dioxide, and the free amine. In the context of indazoles, the position of the Boc group (
The Fragmentation Pathway
Upon ESI(+), the protonated precursor
-
Pathway A (Common): Loss of isobutene (
, -56 Da) to form the carbamic acid intermediate, followed by rapid loss of (-44 Da) to yield the protonated indazole core . -
Pathway B (Direct): Concerted loss of the Boc group (
, -100 Da).
Regioisomer-Specific Dynamics
-
-Boc Indazole: The
position is the thermodynamic sink of the indazole system. The lone pair on contributes significantly to aromaticity. Boc protection at is relatively stable because the carbonyl oxygen can participate in favorable electronic delocalization without severe steric clash with . -
-Boc Indazole: The
position is kinetically favored in certain alkylation conditions but thermodynamically less stable. An -Boc group experiences significant steric repulsion from the substituent (or ) and the lone pair repulsion from . This "Ortho-like" effect weakens the bond, making the Boc group significantly more labile.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways and the stability differential.
Figure 1: General fragmentation pathway for Boc-indazoles. The N2-isomer possesses a lower activation energy barrier for Boc loss due to steric destabilization.
Comparative Performance Data
The following data summarizes the expected behavior of
Table 1: Diagnostic Comparison of - vs. -Boc Indazoles
| Feature | Mechanistic Cause | ||
| Precursor Stability | High | Low | Thermodynamic stability of |
| In-Source Fragmentation | Minimal (<5%) | Significant (10-40%) | |
| Survival Yield ( | Higher CE required (~15-20 eV) | Lower CE required (~5-10 eV) | Weaker |
| Diagnostic Ion Ratio | High | Low | Rapid depletion of precursor for |
| C3-Substituent Effect | Minimal interaction | "Proximity Effect" |
> Note: "Survival Yield" is defined as the collision energy (CE) at which the precursor ion intensity is reduced to 50% of its initial value.
Experimental Protocol: Self-Validating Differentiation
To reliably distinguish these isomers, a "Survival Yield" experiment is recommended. This protocol is self-validating because it relies on the relative energy curve rather than absolute intensity.
Materials & Instrumentation
-
Instrument: ESI-Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid.[2] Avoid protic solvents like Methanol if transesterification is a risk, though less relevant for Boc.
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).
Step-by-Step Workflow
-
Source Optimization: Tune the instrument using the
isomer (if available) to minimize in-source fragmentation. Set Source Temperature to < 250°C to prevent thermal degradation. -
Full Scan (Q1): Acquire a full scan (m/z 100–600).
-
Observation: Check for the presence of
(deprotected indazole) in the Q1 scan. High abundance indicates a likely isomer or thermal degradation.
-
-
Energy Ramp (ER-MS/MS):
-
Select the precursor
. -
Ramp Collision Energy (CE) from 0 to 40 eV in 2 eV increments.
-
Monitor the transition:
.
-
-
Data Plotting: Plot Relative Intensity of the Precursor vs. Collision Energy.
-
Result: The
isomer curve will shift significantly to the left (lower energy) compared to the isomer.
-
Logical Workflow Diagram
Figure 2: Decision tree for distinguishing N1/N2 isomers based on source stability and collision energy breakdown.
Expert Insights & Pitfalls
-
The "Proximity Effect": If your indazole has a functional group at C3 (e.g., an ester or amine), the
-Boc isomer may show unique fragment ions due to the interaction between the -Boc carbonyl and the C3 substituent. For example, -substituted indazoles often facilitate the loss of the C3 substituent or undergo cyclization reactions in the gas phase that are geometrically impossible for the isomer. -
Thermal vs. CID Fragmentation: Be cautious. Boc groups are thermally labile. If your source temperature is too high (>350°C), both isomers will deprotect, masking the structural difference. Always verify the "Source Breakdown" ratio at low temperatures first.
-
NMR Cross-Validation: While MS is faster, 2D-NMR (HMBC) remains the definitive confirmation. In HMBC, the
-alkyl protons typically correlate with (bridgehead), whereas -alkyl protons correlate with . Use MS for high-throughput screening after validating with NMR.
References
-
BenchChem. A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Retrieved from
-
Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[1][3][4][5][6] (2021). Retrieved from
-
National Institutes of Health (NIH). Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study. Retrieved from
-
WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
Safety Operating Guide
Personal protective equipment for handling 5-(Boc-amino)-6-bromo-1H-indazole
CAS Number: 1799835-16-7 Molecular Formula: C₁₂H₁₄BrN₃O₂ Molecular Weight: 312.17 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1][2]
Part 1: Executive Safety Summary (Emergency Card)[2]
Immediate Action Required: Treat this compound as a hazardous halogenated heterocyclic amine .[2] While specific toxicological data for this exact CAS is limited, structural analogs (brominated indazoles) exhibit significant skin/eye irritation and acute oral toxicity.
| Critical Hazard | Immediate Response |
| Inhalation (Dust) | Move to fresh air immediately. If breathing is difficult, administer oxygen.[3] |
| Skin Contact | Wash with soap and water for 15+ minutes.[3][4][5][6] Do not use ethanol (enhances dermal absorption). |
| Eye Contact | Rinse cautiously with water for 15 minutes.[3][7] Remove contact lenses if present.[3][4][5][7][8][9][10][11] |
| Ingestion | Rinse mouth. Do NOT induce vomiting . Call a Poison Center immediately.[2][4][8][9] |
Part 2: Risk Assessment & Hazard Identification[1][10]
As a Senior Application Scientist, I categorize this material as Level 2 Containment required. The presence of the tert-butoxycarbonyl (Boc) group adds lipophilicity, potentially increasing dermal absorption compared to the free amine.[1]
GHS Classification (Derived from Class Data)
Chemical Incompatibilities (The "Why" Behind the Protocol)
-
Acids (Strong): The Boc group is acid-labile.[1][2] Contact with strong acids (TFA, HCl) will release isobutylene gas and CO₂, causing rapid foaming and potential vessel over-pressurization.
-
Strong Oxidizers: The hydrazine moiety within the indazole core is susceptible to oxidation, potentially generating unstable azo compounds.[2]
Part 3: Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" is insufficient for brominated intermediates due to their persistence. Use this self-validating PPE system:
| Zone | PPE Requirement | Field Insight / Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Why: Brominated aromatics can permeate thin nitrile.[1] The outer glove is sacrificial; change immediately upon splash. |
| Respiratory | N95 (minimum) or P100 if outside fume hood.[2] | Why: Fine powders of Boc-indazoles are often electrostatically charged and easily aerosolized during weighing.[1][2] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1).[2] | Why: Safety glasses have gaps. Indazole dust is a severe eye irritant; a seal is required. |
| Body | Tyvek® Lab Coat or Apron over cotton lab coat.[2] | Why: Standard cotton absorbs chemicals. Tyvek repels dusts and liquids. |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Transfer (The Critical Zone)
Static electricity is the primary enemy here.[2] Boc-protected solids are often fluffy and "fly" easily.[1]
-
Engineering Control: Operate ONLY inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun on the spatula and weighing boat before transfer. If unavailable, wipe the balance area with a damp lint-free cloth to discharge static.[1]
-
Transfer: Do not pour from the bottle. Use a micro-spatula to transfer small aliquots to avoid "dust clouds."
-
Solubilization: Dissolve the solid inside the weighing vessel if possible (using DMSO or DCM) before transferring to the reaction flask. This eliminates the risk of airborne dust during secondary transfer.
Phase 2: Reaction Setup
-
Solvent Choice: Highly soluble in DMSO, DMF, and DCM.[2] Sparingly soluble in water.
-
Addition Order: Add the solid to the solvent, not solvent to solid, to prevent splashing of dry powder.
-
Temperature: If deprotecting the Boc group (e.g., with TFA), cool the reaction to 0°C first.[2] The gas evolution (CO₂ + Isobutylene) is exothermic and volume-expanding.[1]
Part 5: Decontamination & Disposal[1]
Disposal Pathway: Halogenated Organic Waste [1][2]
-
Do NOT mix with acidic waste streams unless fully neutralized. The Boc group can cleave in acidic waste containers, generating gas and causing bottles to burst.
Spill Cleanup Protocol:
-
Solid Spill: Do not sweep dry.[2] Cover with a wet paper towel (dampened with Acetone/Water mixture) to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand.[9]
-
Decontamination: Wipe surfaces with 10% sodium carbonate solution (mild base) to neutralize any trace acid residues that might degrade the compound, followed by an ethanol wipe.
Part 6: Safety Decision Logic (Visualization)[2]
The following diagram outlines the decision-making process for handling this compound safely.
Caption: Operational decision tree for selecting PPE and engineering controls based on physical state.
References
-
Fluorochem. (2025).[2][7][8][10] Safety Data Sheet: this compound (CAS 1799835-16-7).[1][2] Retrieved from [2]
-
Sigma-Aldrich. (2024).[1][9] Safety Data Sheet: 5-Bromo-1H-indazole (Analogous Hazard Data). Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[4][5] Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [2]
Sources
- 1. 5-AMINO-6-BROMO-1H-INDAZOLE | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
